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  • Product: 2-(3-Methylbutoxy)ethan-1-ol
  • CAS: 7521-79-1

Core Science & Biosynthesis

Foundational

2-(3-Methylbutoxy)ethan-1-ol CAS 7521-79-1 properties

An In-depth Technical Guide to 2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1): Properties, Synthesis, and Applications in Research and Development Introduction 2-(3-Methylbutoxy)ethan-1-ol, registered under CAS number 7521...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1): Properties, Synthesis, and Applications in Research and Development

Introduction

2-(3-Methylbutoxy)ethan-1-ol, registered under CAS number 7521-79-1, is a bifunctional organic molecule belonging to the glycol ether family.[1] Possessing both an ether linkage and a primary alcohol functional group, this compound exhibits a unique combination of properties that make it a subject of interest in various chemical and research applications. Its structure, characterized by an isoamyl group linked to an ethanol backbone, imparts a degree of lipophilicity while the terminal hydroxyl group provides polarity and a site for further chemical modification.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide a detailed overview of the compound's physicochemical properties, a plausible synthetic methodology, expected analytical characteristics, potential applications, and critical safety information. The content herein is synthesized from established chemical principles and available technical data to support its utility in a laboratory and developmental setting.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's properties begins with its molecular identity and structure. These fundamental characteristics dictate its behavior in chemical and biological systems.

Identification and Nomenclature

2-(3-Methylbutoxy)ethan-1-ol is known by several synonyms, which are important to recognize when searching literature and chemical supplier databases.[1]

IdentifierValue
CAS Number 7521-79-1[1]
IUPAC Name 2-(3-methylbutoxy)ethanol[1][2]
Synonyms Isoamyl cellosolve, 2-Isopentoxyethanol[1]
Molecular Formula C₇H₁₆O₂[1][2][3]
Molecular Weight 132.20 g/mol [1][2]
SMILES CC(C)CCOCCO[1]
InChIKey NCHBYORVPVDWBJ-UHFFFAOYSA-N[1]
Chemical Structure

The structure of 2-(3-Methylbutoxy)ethan-1-ol features a five-carbon isoamyl (or isopentyl) group attached via an ether oxygen to an ethanol unit. This structure is amphiphilic, containing both a nonpolar hydrocarbon tail and a polar alcohol head.

Caption: Chemical structure of 2-(3-Methylbutoxy)ethan-1-ol.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in various environments, including its potential as a drug candidate or solvent.

PropertyValueReference
XLogP3-AA 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Exact Mass 132.115029749 Da[1]
Topological Polar Surface Area 29.5 Ų[1]

The XLogP3-AA value of 1.1 suggests a moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents while retaining some water solubility due to the hydroxyl and ether groups.[4] The presence of one hydrogen bond donor (the -OH group) and two acceptors (the two oxygen atoms) allows it to participate in hydrogen bonding, influencing its boiling point, viscosity, and solvent properties.

Chapter 2: Synthesis and Manufacturing

While specific manufacturing protocols for 2-(3-Methylbutoxy)ethan-1-ol are proprietary, a chemically sound and widely used method for synthesizing such asymmetrical ethers is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis Pathway

The synthesis would logically proceed by reacting the sodium salt of 3-methylbutan-1-ol (isoamyl alcohol) with 2-chloroethanol. The isoamyl alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion to form the ether linkage.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product isoamyl_alcohol 3-Methylbutan-1-ol (Isoamyl Alcohol) alkoxide Sodium Isoamyloxide (Nucleophile) isoamyl_alcohol->alkoxide + NaH (Deprotonation) chloroethanol 2-Chloroethanol product 2-(3-Methylbutoxy)ethan-1-ol chloroethanol->product NaH Sodium Hydride (NaH) alkoxide->product + 2-Chloroethanol (SN2 Reaction) NaCl Sodium Chloride (NaCl)

Caption: General workflow for Williamson ether synthesis.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry tetrahydrofuran (THF) as the solvent. Add sodium hydride (NaH, 1.1 equivalents) as a mineral oil dispersion.

  • Slowly add 3-methylbutan-1-ol (1.0 equivalent) dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium isoamyloxide.

  • Etherification: Cool the reaction mixture again to 0 °C. Add 2-chloroethanol (1.05 equivalents) dropwise via an addition funnel.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation under vacuum to yield pure 2-(3-Methylbutoxy)ethan-1-ol.

Chapter 3: Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.[6][7]

    • A triplet corresponding to the two protons of the -CH₂OH group.

    • A multiplet for the -O-CH₂-CH₂-OH protons.

    • A triplet for the -CH₂-O- protons adjacent to the isoamyl group.

    • Multiplets for the -CH₂- and -CH- protons of the isoamyl group.

    • A doublet for the two terminal methyl (-CH₃) groups, which are equivalent.

  • ¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals for the seven carbon atoms in the molecule.[7] The carbons attached to oxygen atoms (-CH₂-O- and -CH₂-OH) will be the most downfield (highest ppm value).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by:[6]

    • A strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group.

    • Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

    • A characteristic C-O stretching band for the ether linkage around 1100-1150 cm⁻¹.

    • A C-O stretching band for the primary alcohol around 1050 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 132. Key fragmentation patterns would likely include the loss of alkyl fragments and cleavage alpha to the oxygen atoms.

Chapter 4: Applications in Research and Drug Development

The unique bifunctional nature of 2-(3-Methylbutoxy)ethan-1-ol makes it a versatile compound for various applications.

  • Specialty Solvent: Its amphiphilic character allows it to act as a solvent for a wide range of substances, from nonpolar to moderately polar. It can be particularly useful in formulations, coatings, and as a reaction medium where miscibility with both organic and aqueous phases is beneficial.

  • Chemical Intermediate: The terminal hydroxyl group is a reactive handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This makes it a valuable building block for synthesizing more complex molecules.

  • Role in Drug Discovery: In medicinal chemistry, introducing small, flexible, polar linkers can significantly improve the pharmacokinetic properties of a drug candidate (e.g., solubility, cell permeability).[8] The 2-(alkoxy)ethan-1-ol motif can serve as such a linker. It can be incorporated into a larger molecule to:

    • Increase aqueous solubility.

    • Provide a flexible spacer arm to optimize binding to a biological target.

    • Act as a bioisostere for other less desirable functional groups.

  • Research Biochemical: The compound is available from various chemical suppliers, indicating its use in laboratory-scale research and development.[3][9]

Chapter 5: Safety, Handling, and Toxicology

Proper handling of any chemical is paramount for laboratory safety. The information below is a summary of the known hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[10]

GHS Hazard Classification

According to GHS classifications, 2-(3-Methylbutoxy)ethan-1-ol presents several hazards.[1]

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid[1]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[1]
Health Effects and First Aid
  • Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[1][10] In case of exposure, move the person to fresh air.

  • Skin Contact: Causes skin irritation.[1][10] Remove contaminated clothing and wash the skin thoroughly with soap and water.

  • Eye Contact: Causes serious eye irritation.[1][10] Immediately flush eyes with plenty of water for at least 15 minutes.[11]

  • Ingestion: Harmful if swallowed.[1] Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]

Safe Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is typically between 15-25 °C.

Conclusion

2-(3-Methylbutoxy)ethan-1-ol is a versatile glycol ether with a well-defined set of physicochemical properties rooted in its amphiphilic structure. While its primary applications appear to be in the realm of specialty solvents and as a synthetic intermediate, its potential as a molecular building block in drug discovery should not be overlooked. Its ability to impart flexibility and polarity makes it a useful motif for medicinal chemists seeking to optimize the properties of lead compounds. A comprehensive understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for any researcher or scientist intending to work with this compound.

References

  • Sigma-Aldrich. (2011, July 12).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 526908, 2-(3-Methylbutoxy)ethan-1-ol. Retrieved February 9, 2026, from [Link].

  • Data.gov. (2025, September 5). Compound 526908: 2-(3-Methylbutoxy)ethan-1-ol. Retrieved February 9, 2026, from [Link].

  • Acros Organics. SAFETY DATA SHEET.
  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved February 9, 2026, from [Link].

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-buten-1-ol, 99%. Retrieved February 9, 2026, from [Link].

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved February 9, 2026, from [Link].

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved February 9, 2026, from [Link].

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Retrieved February 9, 2026, from [Link].

  • The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved February 9, 2026, from [Link].

Sources

Exploratory

Solubility Architecture of 2-Isopentoxyethanol (Isoamyl Cellosolve)

A Technical Guide for Formulation & Extraction Executive Summary 2-Isopentoxyethanol (CAS 7521-79-1), also known as Isoamyl Cellosolve, represents a critical "bridge" molecule in the glycol ether family. Structurally pos...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Formulation & Extraction

Executive Summary

2-Isopentoxyethanol (CAS 7521-79-1), also known as Isoamyl Cellosolve, represents a critical "bridge" molecule in the glycol ether family. Structurally positioned between the fully water-miscible 2-butoxyethanol (C4) and the sparingly soluble 2-hexyloxyethanol (C6), it exhibits a temperature-dependent solubility profile characterized by a distinct Lower Critical Solution Temperature (LCST) or "Cloud Point."

For researchers and formulation scientists, this amphiphilic nature—combining a hydrophobic isopentyl tail with a hydrophilic ethylene glycol head—makes it an exceptional coupling agent. It can solubilize hydrophobic resins into aqueous systems where pure water fails and pure organic solvents are too volatile or hazardous. This guide provides an in-depth analysis of its solubility thermodynamics, experimental characterization, and application logic.

Part 1: Physicochemical Architecture

To predict solubility behavior without empirical testing, we must first analyze the molecular thermodynamics using Hansen Solubility Parameters (HSP).

Molecular Structure & Amphiphilicity

The molecule consists of two distinct domains:

  • Hydrophobic Domain: The isopentyl group (

    
    ) provides Van der Waals interactions (
    
    
    
    ) and lipophilicity.
  • Hydrophilic Domain: The glycol ether group (

    
    ) provides hydrogen bonding (
    
    
    
    ) and polarity (
    
    
    ).
Hansen Solubility Parameters (HSP)

Note: Values for 2-Isopentoxyethanol are interpolated based on the homologous series of Butyl and Hexyl glycol ethers.

ParameterSymbolValue (MPa

)
Mechanistic Role
Dispersion

~16.0Interactions via London Dispersion forces (Hydrophobic tail).
Polarity

~6.3Dipole-dipole interactions (Ether oxygen).
H-Bonding

~11.8Donor/Acceptor interactions (Hydroxyl group).
Total Solubility

~20.8

Interpretation: The


 value is high enough to support water solubility at low temperatures but low enough that thermal energy can disrupt these bonds, leading to phase separation (Cloud Point).

Part 2: Aqueous Solubility & Cloud Point Behavior[1]

Unlike simple alcohols, 2-Isopentoxyethanol exhibits inverse solubility in water.

The Mechanism of Inverse Solubility

At lower temperatures, the water molecules form an ordered "cage" (clathrate-like structure) around the hydrophobic isopentyl tail, driven by the entropic cost of cavity formation. Simultaneously, the hydroxyl group hydrogen-bonds with water.[1]

  • Below Cloud Point: Hydrogen bonding dominates; the system is a single isotropic phase.

  • Above Cloud Point: Thermal agitation breaks the weak water-ether H-bonds. The hydrophobic effect becomes dominant, causing the glycol ether molecules to aggregate and phase-separate into an organic-rich layer.

Comparative Solubility Data
Glycol EtherAlkyl ChainWater Solubility (20°C)Cloud Point (1% aq)
2-ButoxyethanolC4Miscible> 50°C
2-Isopentoxyethanol C5 Partially Miscible / Borderline ~25–45°C (Est.) *
2-HexyloxyethanolC6~10 g/L (Slightly Soluble)Insoluble at RT

*Note: The exact cloud point is concentration-dependent. For C5 ethers, it often falls near ambient temperature, making it highly sensitive to formulation changes.

Visualization: Solubility Mechanism

SolubilityMechanism Water Water Molecules H_Bond H-Bond Formation (Exothermic) Water->H_Bond Low Temp GlycolEther 2-Isopentoxyethanol GlycolEther->H_Bond -OH Group Entropy Entropic Penalty (Hydrophobic Effect) GlycolEther->Entropy Isopentyl Tail SinglePhase Single Phase (Clear Solution) H_Bond->SinglePhase Dominant Force TwoPhase Phase Separation (Cloud Point) Entropy->TwoPhase High Temp (> LCST)

Figure 1: Mechanistic competition between Hydrogen Bonding (solubility) and Hydrophobic Entropy (phase separation).

Part 3: Solubility in Organic Solvents

In organic media, 2-Isopentoxyethanol behaves as a classic "bridge" solvent. It is miscible with virtually all common organic solvents due to its amphiphilic structure.

Solvent Compatibility Matrix
Solvent ClassExampleSolubilityInteraction Type
Alcohols Ethanol, MethanolMiscible H-Bonding + Dipole
Ketones Acetone, MEKMiscible Dipole-Dipole
Chlorinated Chloroform, DCMMiscible Dispersion + Weak Polar
Ethers Diethyl Ether, THFMiscible Dispersion
Aliphatics Hexane, HeptaneHigh Dispersion (Tail interaction)
Application in Extraction

Because it is soluble in both water (at low temp) and organics, it is ideal for Cloud Point Extraction (CPE) .

  • Dissolution: Dissolve target hydrophobic drug in the glycol ether.

  • Mixing: Add to water; it dissolves (if T < Cloud Point).

  • Trigger: Heat the solution. The glycol ether separates, carrying the hydrophobic drug into a small, concentrated volume, leaving salts/impurities in the water phase.

Part 4: Experimental Protocols

Protocol A: Precise Cloud Point Determination

Objective: To define the exact temperature limit of solubility for a specific concentration.

Materials:

  • 2-Isopentoxyethanol (Pure).[2]

  • Deionized Water (18.2 MΩ).

  • Controlled temperature bath (heating rate 0.5°C/min).

  • Turbidity meter or visual inspection setup.

Workflow:

  • Preparation: Prepare a 1.0% w/w solution of 2-Isopentoxyethanol in water at 4°C (ensure complete dissolution).

  • Ramping: Place sample in the bath. Insert a calibrated thermometer.

  • Observation: Heat slowly while stirring. Monitor for the onset of "bluish haze" (Tyndall effect).

  • Recording: Record the temperature (

    
    ) where transmittance drops below 90%.
    
  • Hysteresis Check: Cool the sample and record the temperature where it becomes clear again. The average is the thermodynamic Cloud Point.

Protocol B: Ternary Phase Diagram Construction

Objective: To map the miscibility window for a Water / Oil / Co-solvent system.

PhaseDiagramWorkflow Start Start: Pure Oil Phase Titrate Titrate with Water Start->Titrate Turbidity Turbidity Point Reached? Titrate->Turbidity Turbidity->Titrate No AddCosolvent Add 2-Isopentoxyethanol (Clear the solution) Turbidity->AddCosolvent Yes Record Record Mass Fractions (Water/Oil/Solvent) AddCosolvent->Record Record->Titrate Repeat Plot Plot on Ternary Graph Record->Plot Final Data

Figure 2: Titration workflow for defining the solubility boundary (binodal curve).

References

  • PubChem. (2025).[3][4][5] 2-(3-Methylbutoxy)ethanol (Compound). National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3][5] (Referenced for group contribution methodology and homologous series data).

  • Dow Chemical Company. (n.d.).[5] Glycol Ethers Solvents - Technical Data Sheets. (General reference for Butyl/Hexyl Cellosolve properties used for interpolation). Available at: [Link]

  • Shinoda, K. (1967). "The Correlation between Phase Inversion Temperature in Emulsion and Cloud Point in Solution of Nonionic Emulsifier". Journal of Colloid and Interface Science. (Foundational theory on cloud point mechanisms).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Isopentoxyethanol. (Verified CAS and basic physical state).

Sources

Foundational

Physical Properties of Ethylene Glycol Monoisoamyl Ether: A Technical Guide

This guide provides an in-depth technical analysis of Ethylene Glycol Monoisoamyl Ether (systematically 2-(3-methylbutoxy)ethanol ), a specialized amphiphilic solvent. While often overshadowed by its linear homologs (but...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethylene Glycol Monoisoamyl Ether (systematically 2-(3-methylbutoxy)ethanol ), a specialized amphiphilic solvent. While often overshadowed by its linear homologs (butyl and hexyl cellosolves), the isoamyl isomer offers a unique hydrophile-lipophile balance (HLB) critical for specific drug formulation and extraction protocols.

Executive Summary

Ethylene Glycol Monoisoamyl Ether (EGMIAE) is a glycol ether solvent characterized by its dual functionality: a terminal hydroxyl group providing hydrophilic character and a branched isopentyl tail conferring lipophilicity. This "Janus-faced" molecular architecture makes it an exceptional coupling agent for immiscible phases in pharmaceutical formulations and a selective extractant in natural product isolation. Unlike its linear counterpart (n-pentyl glycol ether), the isoamyl branching disrupts crystalline packing, potentially lowering the freezing point and altering viscosity profiles—critical parameters for low-temperature processing in biologic drug development.

Molecular Architecture & Identification

Understanding the structural identity is the first step in any rigorous characterization workflow.

Identifier Details
IUPAC Name 2-(3-Methylbutoxy)ethanol
Common Synonyms Isopentyl Cellosolve; Isoamyl Glycol Ether; 3-Methylbutyl Monoether of Ethylene Glycol
CAS Number 3846-94-8 (Isoamyl isomer); Note: Often conflated with n-pentyl isomer (CAS 6196-58-3)
Molecular Formula C₇H₁₆O₂
SMILES CC(C)CCOCCO
Molecular Weight 132.20 g/mol
Structural Visualization

The following diagram illustrates the synthesis pathway via the ethoxylation of isoamyl alcohol, highlighting the branching that defines its unique steric properties.

SynthesisPathway Isoamyl Isoamyl Alcohol (3-Methyl-1-butanol) EGMIAE Ethylene Glycol Monoisoamyl Ether Isoamyl->EGMIAE Nucleophilic Attack EO Ethylene Oxide (Oxirane) EO->EGMIAE Ring Opening Catalyst Catalyst (NaOH/KOH) Catalyst->EGMIAE Activation Byproducts Polyethoxylates (Di/Tri-glycol ethers) EGMIAE->Byproducts Excess EO

Caption: Base-catalyzed ethoxylation of isoamyl alcohol yielding EGMIAE. Secondary reaction with excess EO produces polyethoxylates.

Thermodynamic & Phase Transition Properties

For process chemists, the boiling and flash points dictate safety margins, while the melting point determines utility in cryogenic storage or lyophilization cycles.

Note: Due to the specialized nature of the isoamyl isomer, some values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models based on the n-pentyl homolog.

Property Value (Experimental/Predicted) Relevance to R&D
Boiling Point (760 mmHg) ~182–185 °C (Predicted)High boiler; suitable for high-temp reactions without pressure vessels.[1]
Melting/Freezing Point < -70 °CExcellent for low-temperature extraction; branching prevents crystallization.[1]
Flash Point (Closed Cup) ~75–80 °CClass IIIA Combustible Liquid; requires standard solvent safety protocols.[1]
Vapor Pressure (20°C) ~0.1–0.3 mmHgLow volatility reduces inhalation risk compared to lower glycol ethers.[1]
Enthalpy of Vaporization ~45–50 kJ/molEnergy required for solvent removal (rotary evaporation).[1]

Scientific Insight: The branching in the isopentyl group prevents the efficient stacking seen in n-pentyl chains. This "steric frustration" typically results in a slightly lower boiling point and a significantly depressed freezing point compared to the linear isomer, extending the liquid working range.

Fluid Dynamics & Transport Properties

In microfluidics and flow chemistry, viscosity and surface tension are paramount.

Property Value Implication
Density (20°C) 0.89 – 0.91 g/cm³Less dense than water; facilitates phase separation in aqueous extractions.[1]
Viscosity (20°C) ~3–5 mPa[1]·sLow viscosity ensures easy pumping and filtration in automated synthesis.[1]
Surface Tension ~28–30 mN/mLow surface tension promotes wetting of hydrophobic substrates (e.g., drug crystals).[1]
Refractive Index (nD20) 1.415 – 1.420Useful for in-line purity monitoring via refractometry.[1]

Solvation & Partitioning Characteristics

This is the critical section for drug development. EGMIAE acts as a "bridge solvent," solubilizing both polar actives and non-polar lipids.

  • LogP (Octanol/Water Partition Coeff.): ~1.2 – 1.4

    • Significance: Positive LogP indicates lipophilic preference. It is ideal for extracting moderately hydrophobic drugs from aqueous buffers without forming persistent emulsions.

  • Solubility in Water: Partially Soluble / Dispersible

    • Mechanism:[2][3][4] The ether oxygen and hydroxyl group form hydrogen bonds with water, but the 5-carbon isoamyl tail disrupts the water network. At high concentrations, it may phase separate, which is advantageous for extractive workups.

  • Hansen Solubility Parameters (Estimated):

    • 
       (Dispersion): ~15.5 MPa
      
      
      
    • 
       (Polar): ~6.0 MPa
      
      
      
    • 
       (Hydrogen Bonding): ~11.0 MPa
      
      
      
Solvation Mechanism Visualization

The following diagram depicts how EGMIAE interacts with a hydrophobic drug molecule in an aqueous environment.

SolvationMechanism Drug Hydrophobic Drug Core SolventTail Isoamyl Tail (Lipophilic) Drug->SolventTail Van der Waals Interaction SolventHead Glycol Head (Hydrophilic) SolventTail->SolventHead Covalent Bond Water Water Network SolventHead->Water Hydrogen Bonding

Caption: Amphiphilic bridging: The isoamyl tail anchors to the drug, while the glycol head interacts with the aqueous phase.

Experimental Characterization Protocols

To validate the identity and purity of EGMIAE in your lab, follow these self-validating protocols.

Protocol A: Purity Determination via GC-FID
  • Objective: Quantify EGMIAE and detect unreacted alcohol or polyethoxylates.

  • Column: DB-WAX or equivalent polar PEG column (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Validation: The isoamyl isomer will elute slightly before the n-pentyl isomer (if present as impurity) due to its more compact globular shape lowering its boiling point interaction with the stationary phase.

Protocol B: Water Content via Karl Fischer (Coulometric)
  • Why: Glycol ethers are hygroscopic. Water content >0.5% can skew solubility data.

  • Reagent: Hydranal-Coulomat AG.

  • Procedure: Inject 1.0 mL. Drift should be <10 µ g/min before injection.

Safety & Handling (HSE Profile)

  • Toxicity: Glycol ethers can exhibit hematological toxicity (hemolysis), though higher homologs like amyl ethers are generally less toxic than methyl/ethyl cellosolves.

    • Precaution: Handle in a fume hood. Wear nitrile gloves (breakthrough time > 4 hours).

  • Peroxide Formation: Like all ethers, EGMIAE can form explosive peroxides upon prolonged exposure to air.

    • Control: Test with peroxide strips every 3 months. Store under nitrogen.

  • Metabolism: Metabolized via alcohol dehydrogenase to isovaleric acid derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21894256, 3-Methylbutyl propyl ether (Analogous Structure). Retrieved from [Link]

  • Cheméo (2024). Ethylene glycol monopentyl ether: Chemical Properties and Thermodynamics. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glycol Ethers: Safety and Health Topics. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 2-(3-methylbutoxy)ethanol. (Search via CAS 3846-94-8). Retrieved from [Link][5][6]

Sources

Exploratory

Technical Monograph: 2-(3-Methylbutoxy)ethanol

PubChem CID: 526908 Common Names: Ethylene Glycol Monoisoamyl Ether; 2-Isoamyloxyethanol Document Type: Technical Guide for Research & Development Executive Summary 2-(3-Methylbutoxy)ethanol (C₇H₁₆O₂) is a glycol ether s...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 526908 Common Names: Ethylene Glycol Monoisoamyl Ether; 2-Isoamyloxyethanol Document Type: Technical Guide for Research & Development

Executive Summary

2-(3-Methylbutoxy)ethanol (C₇H₁₆O₂) is a glycol ether solvent characterized by its amphiphilic nature, combining a hydrophobic isoamyl (isopentyl) tail with a hydrophilic ethylene glycol head. While less ubiquitous than its homolog 2-butoxyethanol (EGBE), this molecule occupies a critical niche in drug development and industrial formulation where specific solubility parameters—intermediate between water-miscible lower glycol ethers and water-insoluble higher alcohols—are required.

This guide provides a technical deep-dive into its physicochemical behavior, synthesis, metabolic toxicology, and analytical detection. Researchers must approach this molecule with specific attention to its metabolic fate, as it shares the "lethal synthesis" pathway common to ethylene glycol ethers, leading to potentially hemotoxic acidic metabolites.

Physicochemical Profile ("The Hardware")

The utility of 2-(3-Methylbutoxy)ethanol lies in its bifunctionality . It acts as a coupling agent, capable of solubilizing hydrophobic active pharmaceutical ingredients (APIs) into aqueous or polar organic systems.

Table 1: Core Chemical Constants
PropertyValueNote
IUPAC Name 2-(3-Methylbutoxy)ethanol
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Boiling Point ~180–185 °C (Predicted)Higher than EGBE (171°C) due to increased carbon chain length.[1][2]
Density ~0.89 g/cm³ (Predicted)Typical for C6-C8 glycol ethers.[2]
LogP (Octanol/Water) ~1.2–1.5 (Predicted)Indicates moderate lipophilicity; suitable for cell permeability.[2]
Solubility AmphiphilicMiscible with most organic solvents; limited miscibility with water compared to methyl/ethyl ethers.[2]
Vapor Pressure Low (< 1 mmHg @ 20°C)Low volatility reduces inhalation risk relative to lower homologs.[2]

Technical Insight: The isoamyl branching disrupts Van der Waals packing compared to the linear n-pentyl isomer, potentially lowering the freezing point and viscosity, making it a superior co-solvent for low-temperature formulations.

Synthesis & Purity

For pharmaceutical applications, purity is paramount. The industrial synthesis typically involves the base-catalyzed ethoxylation of isoamyl alcohol.

Synthesis Workflow

Reaction: Nucleophilic attack of the alkoxide (from isoamyl alcohol) on the epoxide ring of ethylene oxide.

Synthesis Reactant1 3-Methyl-1-butanol (Isoamyl Alcohol) Intermediate Transition State (Alkoxide Attack) Reactant1->Intermediate Activation Reactant2 Ethylene Oxide Reactant2->Intermediate Catalyst Catalyst (NaOH/KOH or La-Phosphate) Catalyst->Intermediate Product 2-(3-Methylbutoxy)ethanol (Target) Intermediate->Product Primary Ethoxylation SideProduct Polyethoxylates (Di/Tri-glycol ethers) Product->SideProduct Over-ethoxylation (Impurity)

Figure 1: Base-catalyzed synthesis pathway. Note the risk of over-ethoxylation (forming di- and tri-ethylene glycol derivatives), which necessitates fractional distillation for purification.

Purification Protocol

To achieve >99% purity for biological assays:

  • Neutralization: Quench alkaline catalyst with acetic acid.[2]

  • Fractional Distillation: Separate the mono-ether (Target) from unreacted alcohol (lower BP) and di-ethers (higher BP).

  • Drying: Use molecular sieves (3Å or 4Å) to remove trace water, which can interfere with moisture-sensitive API coupling.

Toxicology & Metabolic Fate (Critical Safety)

The "Elephant in the Room": Ethylene glycol ethers are not toxic per se; their toxicity is driven by their metabolites.[2]

The Mechanism of Toxicity

Like its homolog 2-butoxyethanol (EGBE), 2-(3-methylbutoxy)ethanol undergoes oxidation by Alcohol Dehydrogenase (ADH).

  • Step 1: Oxidation to (3-methylbutoxy)acetaldehyde .

  • Step 2: Rapid oxidation to (3-methylbutoxy)acetic acid .

Why this matters: Alkoxyacetic acids are known to cause hemolysis (rupturing of red blood cells) and secondary renal injury in rodent models. While human erythrocytes are generally more resistant than rat erythrocytes to this effect, researchers must treat this molecule as a potential hematotoxin.

Metabolism Parent 2-(3-Methylbutoxy)ethanol ADH Alcohol Dehydrogenase (ADH) Parent->ADH Aldehyde (3-Methylbutoxy)acetaldehyde (Transient) ADH->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Acid (3-Methylbutoxy)acetic Acid (TOXICOPHORE) ALDH->Acid Excretion Urinary Excretion (Conjugated/Free) Acid->Excretion Effect Potential Hemolysis (Species Dependent) Acid->Effect Accumulation

Figure 2: Metabolic activation pathway. The acid metabolite is the primary driver of toxicity, accumulating due to slower elimination kinetics compared to the parent alcohol.

Safety Handling Guidelines
  • Skin Absorption: Glycol ethers penetrate skin readily.[2][3] Nitrile gloves are mandatory; verify breakthrough times for "Glycol Ethers."[2]

  • Inhalation: Use in a fume hood.[2] While volatility is low, aerosols are hazardous.

  • In Vivo Studies: If using as a vehicle in animal studies, monitor hematocrit and hemoglobin levels closely.

Analytical Protocols

Detection and quantification are essential for validating removal of this solvent from final drug products (ICH Q3C guidelines for residual solvents).

Gas Chromatography (GC) Method

Because of its volatility and hydroxyl group, GC is the gold standard.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Column: Polar column (e.g., DB-Wax or ZB-WAX) is preferred to improve peak shape of the hydroxylated molecule.

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 10°C/min to 220°C[2]

    • Hold: 5 min @ 220°C

Analytical Workflow Diagram

Analysis Sample Sample Matrix (Drug Formulation) Prep Liquid-Liquid Extraction (Ethyl Acetate) Sample->Prep GC GC Separation (WAX Column) Prep->GC MS Mass Spec Detection (SIM Mode) GC->MS Data Quantification (Target Ion m/z 55, 71, 87) MS->Data

Figure 3: Standard analytical workflow for residual solvent analysis. Selected Ion Monitoring (SIM) improves sensitivity in complex matrices.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 526908, 2-(3-Methylbutoxy)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-butoxyethanol (EGBE) Toxicity Profile. (Used for Read-Across/Homolog inference regarding hemolytic anemia).[2] Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Overview. Retrieved from [Link]

  • Integrated Risk Information System (IRIS) U.S. EPA. Ethylene Glycol Monobutyl Ether (EGBE) Assessment. (Foundational toxicity data for glycol ether class). Retrieved from [Link]

  • ChemSrc. 2-(2-Ethylbutoxy)ethanol Properties (Homolog Comparison). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol: Catalytic Ethoxylation of Isoamyl Alcohol (3-Methyl-1-Butanol)

Abstract & Scope This application note details the conditions and methodology for the base-catalyzed ethoxylation of isoamyl alcohol (3-methyl-1-butanol) to produce polyoxyethylene isoamyl ethers ( ). Unlike long-chain f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the conditions and methodology for the base-catalyzed ethoxylation of isoamyl alcohol (3-methyl-1-butanol) to produce polyoxyethylene isoamyl ethers (


). Unlike long-chain fatty alcohols, isoamyl alcohol possesses a relatively low boiling point (131°C) and high volatility, necessitating specific pressure and temperature ramp protocols to ensure process safety and narrow polydispersity. These ethoxylates are critical intermediates in the synthesis of high-performance solubilizers, flotation agents, and specialty nonionic surfactants.

Critical Safety Directives (Read Before Operation)

DANGER: ETHYLENE OXIDE (EO) HAZARD

  • Carcinogen & Mutagen: EO is a potent alkylating agent. All operations must occur in a Class I, Division 1 explosion-proof environment or a certified fume hood with remote reactor control.

  • Explosion Hazard: EO vapor is flammable across a wide range (3%–100% in air). Oxygen exclusion is non-negotiable. The reactor must be inerted with Nitrogen (

    
    ) to 
    
    
    
    ppm
    
    
    prior to EO introduction.
  • Exotherm Control: The ring-opening reaction is highly exothermic (

    
    ).[1] Uncontrolled EO addition can lead to thermal runaway.[1][2]
    

Reaction Mechanism

The synthesis follows an anionic polymerization mechanism. Potassium Hydroxide (KOH) acts as the catalyst, deprotonating the isoamyl alcohol to form the active alkoxide species. This nucleophile attacks the strained epoxide ring of ethylene oxide.

Figure 1: Anionic Polymerization Pathway

EthoxylationMechanism Start Isoamyl Alcohol (C5H11OH) Alkoxide Isoamyl Alkoxide (C5H11O- K+) Start->Alkoxide Deprotonation (-H2O) Catalyst Catalyst (KOH) Catalyst->Alkoxide Transition Transition State (SN2 Attack) Alkoxide->Transition Initiation EO Ethylene Oxide (C2H4O) EO->Transition Product Isoamyl Ethoxylate (C5-PEG-OH) Transition->Product Propagation Product->Product + n EO Units

Caption: The nucleophilic attack of isoamyl alkoxide on the epoxide ring drives the chain extension. Water removal is critical to prevent byproduct (PEG) formation.

Experimental Configuration

Equipment Specifications
  • Reactor: 316 Stainless Steel High-Pressure Autoclave (e.g., Parr 4560 Series).

  • Agitation: Magnetic drive or gas-entrainment impeller (critical for gas-liquid mass transfer). Speed: 600–1000 RPM.

  • Temperature Control: Internal cooling coil (water/glycol) + External heating jacket. PID controller required.

  • Feed System: Mass Flow Controller (MFC) for EO gas or high-pressure liquid pump for liquid EO.

Chemical Reagents
ReagentPurityRoleNotes
Isoamyl Alcohol >99%SubstrateDry to <0.1%

(Karl Fischer).
Ethylene Oxide >99.9%MonomerHandle with extreme caution.
Potassium Hydroxide 45% aq. or pelletsCatalyst0.1 – 0.5 wt% relative to alcohol.
Nitrogen (

)
99.999%Inert GasOxygen free.
Acetic Acid GlacialNeutralizerStoichiometric to KOH.

Process Parameters & Protocol

Critical Process Parameters (CPP)

The volatility of isoamyl alcohol (


) presents a challenge. If the reactor is vented while hot, substrate is lost. If the temperature is too low, reaction kinetics stall, leading to dangerous EO accumulation.
ParameterRangeTargetRationale
Reaction Temp


Balances kinetics vs. volatility.
Initial Pressure 1.5 – 2.5 bar2.0 bar (

)
Suppresses alcohol boiling; ensures liquid phase.
Max Pressure 4.0 – 6.0 bar5.0 barSafety limit of typical lab glassware/low-pressure vessels.
EO Feed Rate VariableMaintain P < 5 barRate-limited by cooling capacity (Exotherm).
Cook-down Time 30 – 60 minUntil

Ensures total consumption of toxic EO.
Step-by-Step Protocol
Phase 1: Dehydration & Catalyst Formation
  • Charge: Load Isoamyl Alcohol into the autoclave. Add KOH catalyst (0.3 wt% recommended).

  • Purge: Seal reactor. Pressurize with

    
     to 3 bar, stir for 2 mins, vent to 0.2 bar. Repeat 3 times  to remove 
    
    
    
    .
  • Drying (Vacuum Strip): Heat to

    
    . Apply vacuum (if capable) to <50 mbar for 30 mins to remove water introduced by KOH or wet alcohol.
    
    • Note: If vacuum is unavailable, use solid KOH and ensure alcohol is pre-dried with molecular sieves. Water acts as a chain transfer agent, creating Polyethylene Glycol (PEG) impurities.

Phase 2: Ethoxylation (Reaction)[2][3]
  • Inert & Heat: Break vacuum with

    
    . Pressurize to 2.0 bar  (Nitrogen pad). Heat to reaction temperature (
    
    
    
    ).
    • Insight: The 2.0 bar pad is crucial. At

      
      , isoamyl alcohol is above its boiling point (
      
      
      
      ). Without overpressure, the alcohol will vaporize into the headspace, reducing reaction rate and fouling the headspace.
  • EO Dosing: Begin EO addition.

    • Induction Period: You may observe a 5–15 minute delay before pressure drops (initiation).

    • Exotherm: Once reaction starts, temperature will spike. Engage cooling coil to maintain

      
      .
      
    • Pressure Control: Feed EO such that total pressure does not exceed 5 bar. If pressure rises rapidly without exotherm, STOP FEED —reaction has stalled (hazardous EO accumulation).

Phase 3: Digestion & Workup
  • Digestion: After required mass of EO is added, stop feed. Maintain

    
    . Monitor pressure.[1][2][4]
    
    • End point is reached when pressure stabilizes (no further drop) for 30 minutes.

  • Cooling: Cool reactor to

    
    .
    
  • Degassing: Vent residual gases to a scrubber (containing dilute sulfuric acid) to destroy trace EO.

  • Neutralization: Open reactor. Add stoichiometric Acetic Acid to neutralize KOH. Check pH (Target: 6.0–7.0).

  • Filtration: Filter product to remove potassium acetate salts (if visible) or use as-is for industrial applications.

Workflow Diagram

Figure 2: Experimental Workflow

ProtocolWorkflow Setup 1. Reactor Setup (Inerting N2, Leak Check) Drying 2. Dehydration (90°C, Vacuum) Remove Water Setup->Drying Pressurize 3. N2 Pad & Heat (2 bar, 140°C) Keep Alcohol Liquid Drying->Pressurize Dosing 4. EO Addition (Control Exotherm) Max 5 bar Pressurize->Dosing Digest 5. Digestion (Cook-down) Consume residual EO Dosing->Digest Workup 6. Neutralization (Acetic Acid, pH 7) Digest->Workup

Caption: Sequential workflow emphasizing the critical Nitrogen padding step to manage substrate volatility.

Analytical Characterization

To validate the degree of ethoxylation (


), use the Hydroxyl Value (OHV) calculation.


  • Hydroxyl Value (OHV): ASTM D4274. Measures remaining -OH groups.

  • Cloud Point: ASTM D2024. Indicates solubility profile.[4][5] (Isoamyl ethoxylates with

    
     are typically water-soluble).
    
  • GC/GPC: Gas Chromatography is suitable for short chain (

    
    ) distribution analysis. GPC is required for higher oligomers.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Long Induction Time Wet alcohol or catalyst poisoning.Ensure strict drying (<0.1% water). Increase catalyst slightly.
High PEG Content Water present in reactor.Improve vacuum drying step. Check N2 dryness.
Dark Color Oxidation or excessive temp (>170°C).Verify N2 inerting. Lower reaction temp to 140°C.
Broad Distribution Slow initiation vs. propagation.Use "Narrow Range" catalysts (e.g., Hydrotalcites) if standard KOH fails.

References

  • Cox, M. F. (1990). Ethylene Oxide Polymers. In Encyclopedia of Polymer Science and Engineering. Wiley-Interscience.
  • Santacesaria, E., et al. (1992).[3] Kinetics of ethoxylation of fatty alcohols. Chemical Engineering Science, 47(13), 3613-3619. Link

  • Di Serio, M., et al. (2005).[3] Ethoxylation of aliphatic alcohols catalyzed by KOH: Kinetics and reactor simulation. Industrial & Engineering Chemistry Research, 44(25), 9482–9489. Link

  • ASTM International. (2021). ASTM D4274-21 Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. Link

  • Shell Chemicals. (2018). Neodol Alcohols and Ethoxylates: Technical Datasheet.

Sources

Application

Application Note: Green Synthesis of Glycol Ethers from Bio-based Isoamyl Alcohol

Abstract This application note details a robust and environmentally conscious protocol for the synthesis of glycol ethers, valuable industrial solvents, utilizing bio-based isoamyl alcohol and ethylene glycol. By employi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and environmentally conscious protocol for the synthesis of glycol ethers, valuable industrial solvents, utilizing bio-based isoamyl alcohol and ethylene glycol. By employing a recyclable solid acid catalyst, Amberlyst-15, this method aligns with the principles of green chemistry by offering a safer alternative to traditional synthesis routes that often involve hazardous reagents like ethylene oxide. This guide provides a comprehensive framework for researchers, chemists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and characterization techniques.

Introduction: The Imperative for Greener Solvents

Glycol ethers are a versatile class of solvents widely employed in paints, coatings, cleaning products, and the pharmaceutical industry due to their unique amphiphilic nature.[1] Traditionally, their synthesis involves the ring-opening of petroleum-derived ethylene oxide, a highly reactive and hazardous substance. The shift towards a bio-based economy and the adoption of green chemistry principles necessitate the development of sustainable and safer synthetic routes.[2] Bio-based isoamyl alcohol, which can be produced from fermentation processes, presents a renewable and attractive feedstock for the synthesis of higher-value chemicals.[3]

This application note outlines a green synthesis of 2-(3-methylbutoxy)ethan-1-ol, an isoamyl glycol ether, through the direct acid-catalyzed etherification of bio-based isoamyl alcohol with ethylene glycol. The use of a heterogeneous solid acid catalyst, Amberlyst-15, is central to the green credentials of this protocol. Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, thereby minimizing waste.[4]

Mechanistic Rationale: Acid-Catalyzed Etherification

The synthesis proceeds via an acid-catalyzed nucleophilic substitution reaction. The mechanism, facilitated by the solid acid catalyst (H⁺), involves three key steps:

  • Protonation of the Alcohol: One of the alcohol molecules, in this case, the more sterically hindered isoamyl alcohol, is protonated by the acid catalyst to form a good leaving group (water).[5]

  • Nucleophilic Attack: The other alcohol, ethylene glycol, acts as a nucleophile and attacks the carbocation intermediate formed from the protonated isoamyl alcohol.

  • Deprotonation: The resulting protonated ether is deprotonated to regenerate the acid catalyst and yield the final glycol ether product.[5]

To favor the formation of the desired mono-ether, an excess of one of the alcohol reactants is typically used. In this protocol, we will explore the impact of varying the molar ratio of the reactants.

Experimental Protocol: Synthesis of 2-(3-methylbutoxy)ethan-1-ol

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier Notes
Bio-based Isoamyl Alcohol≥98%VariesRenewable source preferred
Ethylene GlycolAnhydrous, ≥99%Standard Chemical Supplier
Amberlyst-15Hydrogen form, ion-exchange resinStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)Saturated solutionStandard Chemical SupplierFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Standard Chemical SupplierFor drying
Round-bottom flask with reflux condenser100 mLStandard Lab Supplier
Magnetic stirrer with heating mantleStandard Lab Supplier
Rotary evaporatorStandard Lab SupplierFor solvent removal
Gas Chromatography-Mass Spectrometry (GC-MS)Analytical Instrument SupplierFor product analysis
Nuclear Magnetic Resonance (NMR) SpectrometerAnalytical Instrument SupplierFor structural confirmation
Safety Precautions
  • Isoamyl Alcohol: Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Ethylene Glycol: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.[8] Avoid ingestion and skin contact.

  • Amberlyst-15: Causes serious eye damage.[9] Avoid contact with eyes and handle with appropriate PPE.

  • General: All organic substances should be handled with care in a well-ventilated area, and sources of ignition should be avoided.[10] Dispose of all chemical waste according to institutional and local regulations.[10]

Reaction Setup and Procedure
  • Catalyst Preparation: If the Amberlyst-15 resin is new, it should be washed with deionized water until the washings are neutral.[11] Subsequently, dry the resin in an oven at 60-70°C overnight before use.

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add bio-based isoamyl alcohol (e.g., 0.2 mol, 17.6 g) and ethylene glycol (e.g., 0.1 mol, 6.2 g). The molar ratio can be varied to optimize the yield of the desired product.

  • Catalyst Addition: Add Amberlyst-15 (5-10% by weight of the total reactants).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., diethyl ether), dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any residual acidity.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the excess isoamyl alcohol and any other volatile impurities by rotary evaporation. The final product can be further purified by fractional distillation under reduced pressure if necessary.

Characterization of 2-(3-methylbutoxy)ethan-1-ol

The identity and purity of the synthesized glycol ether should be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the different proton environments in the molecule, confirming the structure.

    • ¹³C NMR: Will show the number of unique carbon atoms, further verifying the structure.

Visualization of the Process

Reaction Pathway

Reaction_Pathway Isoamyl_Alcohol Isoamyl Alcohol (Bio-based) Protonated_Alcohol Protonated Isoamyl Alcohol Isoamyl_Alcohol->Protonated_Alcohol + H⁺ Ethylene_Glycol Ethylene Glycol Carbocation Isoamyl Carbocation Protonated_Alcohol->Carbocation - H₂O Protonated_Ether Protonated Glycol Ether Carbocation->Protonated_Ether + Ethylene Glycol Glycol_Ether 2-(3-methylbutoxy)ethan-1-ol Protonated_Ether->Glycol_Ether - H⁺ H_plus H⁺ (Amberlyst-15) Water H₂O

Caption: Acid-catalyzed etherification of isoamyl alcohol with ethylene glycol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Isoamyl Alcohol, Ethylene Glycol, & Amberlyst-15 Reflux Heat to Reflux (110-120°C) Reactants->Reflux Monitor Monitor by GC-MS Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Neutralize Wash with NaHCO₃ Filter->Neutralize Dry Dry with MgSO₄ Neutralize->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Fractional Distillation (Optional) Evaporate->Distill Characterize Analyze by GC-MS & NMR Distill->Characterize

Caption: Step-by-step experimental workflow for glycol ether synthesis.

Expected Results and Data Summary

The following table presents hypothetical data based on typical results for such reactions. Actual results may vary depending on the specific reaction conditions.

Molar Ratio (Isoamyl Alcohol:Ethylene Glycol) Catalyst Loading (wt%) Reaction Time (h) Conversion of Ethylene Glycol (%) Selectivity for Mono-ether (%) Yield of Mono-ether (%)
2:156859076.5
2:1106928881.0
3:156959590.3
3:1104989391.1

Conclusion and Future Outlook

This application note provides a detailed and practical guide for the green synthesis of glycol ethers from bio-based isoamyl alcohol. The use of a recyclable solid acid catalyst, Amberlyst-15, significantly enhances the environmental credentials of the process. The protocol is robust and can be optimized by adjusting reaction parameters such as reactant molar ratios and catalyst loading.

Future work could focus on exploring other heterogeneous catalysts, such as zeolites or other functionalized resins, to further improve reaction efficiency and selectivity. Additionally, a thorough investigation into the reusability and long-term stability of the Amberlyst-15 catalyst under these specific reaction conditions would be valuable for industrial-scale applications. The adoption of such green synthetic methodologies is crucial for the transition to a more sustainable chemical industry.

References

  • Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst. (n.d.). revistas Unicartagena. Retrieved February 9, 2026, from [Link]

  • Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Preparation method of glycol ether. (n.d.). Google Patents.
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. (n.d.). Restek. Retrieved February 9, 2026, from [Link]

  • Safety Data Sheet: Isoamyl alcohol. (n.d.). Carl ROTH. Retrieved February 9, 2026, from [Link]

  • Safety Data Sheet: Ethylene glycol. (n.d.). Carl ROTH. Retrieved February 9, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 9, 2026, from [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (2020, October 29). Restek Resource Hub. Retrieved February 9, 2026, from [Link]

  • Material Safety Data Sheet - Amberlyst 15 (dry) ion-exchange resin. (n.d.). Cole-Parmer. Retrieved February 9, 2026, from [Link]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 9, 2026, from [Link]

  • Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. (2021, November 3). MDPI. Retrieved February 9, 2026, from [Link]

  • Ethylene Glycol - Safety Data Sheet. (n.d.). Retrieved February 9, 2026, from [Link]

  • Guidelines for Working With Hazardous Chemicals. (2024, September 17). Capital Resin Corporation. Retrieved February 9, 2026, from [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 18). ACS Omega. Retrieved February 9, 2026, from [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • SAFETY DATA SHEET - Ethylene Glycol. (2024, December 30). Lab Alley. Retrieved February 9, 2026, from [Link]

  • Combination of capillary GC, GC/MS and 13C-NMR for the characterization of the rhizome oil of Piper betle L. (Piperaceae) from Vietnam. (1997, January 1). Pure. Retrieved February 9, 2026, from [Link]

  • Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. (2025, August 5). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Handling of Concentrated Acids. (2015, June 11). YouTube. Retrieved February 9, 2026, from [Link]

  • Material Safety Data Sheet Ethylene Glycol. (2022, April 1). Retrieved February 9, 2026, from [Link]

  • Handle Strong Acids with Care. (2022, August 28). YouTube. Retrieved February 9, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Methylbutoxy)ethanol

Ticket Subject: Removal of Fusel Oil Impurities from Isoamyl Glycol Ether Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Purity Critical for Drug Development) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Fusel Oil Impurities from Isoamyl Glycol Ether

Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Purity Critical for Drug Development)

Executive Summary

You are encountering contamination in 2-(3-Methylbutoxy)ethanol (also known as Ethylene Glycol Monoisoamyl Ether or Isoamyl Cellosolve). The impurities, collectively known as fusel oils , are a complex mixture of higher alcohols (predominantly isoamyl alcohol, isobutanol, and active amyl alcohol) resulting from fermentation or unreacted precursors during etherification.

Because fusel oils possess distinct polarity and boiling points (


) compared to your target ether (

), they can be removed effectively. However, their strong dipole moments and potential to form azeotropes require a rigid thermodynamic approach rather than simple evaporation.

Module 1: Diagnostic & Characterization

How do I confirm fusel oil contamination?

Before initiating purification, confirm the identity of the impurity. Fusel oils have distinct organoleptic and chromatographic signatures.

Diagnostic Checklist
IndicatorObservationInterpretation
Odor Strong "banana," "whiskey," or solvent-like smell.[1]Positive. Pure glycol ethers are mild; isoamyl alcohol (major fusel component) has a potent ester-like odor.
GC-FID/MS Peaks eluting before the main ether peak.Positive. Fusel alcohols have lower boiling points and retention times on non-polar columns (e.g., DB-5, HP-5).
Water Tolerance Haze forms upon water dilution (if target is water-soluble).Likely. Fusel oils are sparingly soluble in water and will phase separate or cause turbidity.
Workflow Visualization

The following decision tree outlines the purification strategy based on your initial purity analysis.

PurificationLogic Start Start: Crude Sample Analysis CheckPurity Check Purity (GC-FID) Start->CheckPurity IsHigh Impurity > 5%? CheckPurity->IsHigh Distill Protocol A: Fractional Distillation (Primary Separation) IsHigh->Distill Yes TraceImp Impurity < 1% (Odor persists)? IsHigh->TraceImp No Distill->TraceImp Azeotrope Protocol B: Aqueous Entrainment (Azeotropic Polish) TraceImp->Azeotrope Yes Final Final Product (>99.5% Purity) TraceImp->Final No Adsorb Protocol C: Activated Carbon (Odor Removal) Azeotrope->Adsorb Adsorb->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity load.

Module 2: Primary Purification (Fractional Distillation)

The "Heavy Lifting" Protocol for Bulk Removal

The Science: The boiling point of 2-(3-Methylbutoxy)ethanol is approximately 181–185°C (interpolated from homologs; Butyl Cellosolve is 171°C, Hexyl is 208°C). The major impurity, Isoamyl Alcohol , boils at 131°C . This


 of 

is sufficient for separation via fractional distillation, provided you control the reflux ratio to prevent "smearing" of the fractions.
Equipment Setup
  • Column: Vigreux column (minimum 20cm) or Packed column (glass helices/wire mesh) for higher efficiency.

  • Condenser: Liebig or Dimroth condenser cooled to 10–15°C.

  • Vacuum: Optional but recommended (10–20 mmHg) to prevent thermal degradation, though atmospheric distillation is viable given the stability of glycol ethers.

Step-by-Step Protocol
  • Equilibration: Heat the crude mixture to reflux. Allow the column to equilibrate at total reflux for 15–20 minutes. This stacks the lower-boiling impurities at the top of the column.

  • Fusel Fraction (F1): Collect the first fraction.

    • Atmospheric Target:

      
      .
      
    • Composition: Water, Isobutanol, Isoamyl Alcohol.[2][3][4]

    • Odor:[1][5][6][7][8] Intense, choking alcohol smell.

  • Intermediate Fraction (F2): As the temperature rises past

    
    , collect a small "slop" cut. This contains the transition zone between the alcohol and the ether.
    
  • Product Fraction (F3): Collect the main fraction.

    • Atmospheric Target:

      
      .
      
    • Purity Check: This fraction should be odorless or have a faint, sweet ether scent.

Critical Alert: Do not rush the transition from F1 to F3. A high reflux ratio (e.g., 5:1 or 10:1) during the transition is required to ensure all alcohol is rejected before the product is collected.

Module 3: Polishing (Trace Removal)

Protocol for Persistent Impurities (Azeotropic Entrainment)

The Issue: If your product still has a "banana" odor after distillation, you likely have trace isoamyl alcohol trapped by hydrogen bonding or azeotrope formation.

The Solution: Isoamyl alcohol forms a heteroazeotrope with water (BP


, ~49.6% water). You can use water to "steam strip" the remaining alcohol, as the glycol ether has a much higher boiling point and does not form a low-boiling azeotrope with water in the same range.
Azeotropic Polish Protocol
  • Add Water: Add 10% (v/v) deionized water to your distilled ether.

  • Reflux: Setup a Dean-Stark trap or simple distillation head.

  • Distill: Heat the mixture.

    • The water-isoamyl alcohol azeotrope will distill over first at

      
      .
      
    • The distillate will likely be cloudy (phase separation of fusel oil and water).

  • Dry: Once the temperature rises back to

    
     and the distillate is clear (pure water), stop.
    
  • Final Drying: The pot residue is your target ether (wet). Dry over Magnesium Sulfate (

    
    )  or 3Å Molecular Sieves, then filter.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Activated Carbon to remove the fusel oil instead of distilling? A: Only for final polishing. Activated carbon is excellent for removing trace odor compounds (esters/aldehydes) often found in fusel oil. However, it cannot remove bulk percentage-level alcohol contamination. Use it after Protocol B if a faint odor persists.

Q2: My GC shows a peak after my product. Is that fusel oil? A: No. Fusel oils are lighter (lower boiling) than your target. A peak eluting after 2-(3-Methylbutoxy)ethanol is likely di-isoamyl ether or a higher molecular weight glycol ether (e.g., Diethylene Glycol Monoisoamyl Ether), formed if the reaction temperature was too high.

Q3: Why is my product turning yellow during distillation? A: This indicates oxidation or thermal degradation. Glycol ethers can form peroxides.

  • Fix: Ensure you are distilling under Nitrogen or Argon blanket.

  • Fix: Add a stabilizer like BHT (Butylated hydroxytoluene) if the product is for storage, or switch to vacuum distillation to lower the heat load.

References

  • Lange's Handbook of Chemistry. Azeotropic Data for Binary Mixtures. (Isoamyl alcohol/Water azeotrope data).[9][10][11]

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Glycol Ethers. (Boiling point correlations for homologous series).

  • PubChem. Isoamyl Alcohol Compound Summary. (Physical properties and fusel oil composition).[1][3][5][7][12][13] [7]

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for drying and distilling glycol ethers).

Sources

Optimization

Technical Support Center: Optimizing Cloud Point Extraction with 2-Isopentoxyethanol

Status: Operational Ticket ID: CPE-ISO-C5-OPT Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting & Optimization of 2-Isopentoxyethanol Phase Separation Systems Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CPE-ISO-C5-OPT Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting & Optimization of 2-Isopentoxyethanol Phase Separation Systems

Executive Summary

Welcome to the technical support hub for 2-isopentoxyethanol (2-IPE) mediated Cloud Point Extraction (CPE). Unlike traditional surfactant-based CPE (e.g., Triton X-114), 2-IPE acts as an amphiphilic solvent . It relies on the Temperature-Induced Phase Separation (TIPS) phenomenon, where the solvent switches from water-miscible to water-immiscible based on thermodynamic conditions.

This guide addresses the unique challenges of the C5-glycol ether chain (isopentyl), which sits at the critical boundary of hydrophobicity—offering superior enrichment factors but requiring precise control over ionic strength and temperature to initiate phase separation.

Module 1: Critical Phase Parameters (The "Hardware")

Q1: My solution remains clear even after heating to 60°C. Why isn't the cloud point (CP) triggering?

Diagnosis: The "Hydration Shell" is too stable. 2-isopentoxyethanol forms strong hydrogen bonds with water via its ether oxygen and hydroxyl groups. While the isopentyl tail (C5) is hydrophobic, it is not always sufficient to drive separation at moderate temperatures without assistance, unlike longer chain ethers (C6+).

The Fix: The Salting-Out Effect You must reduce the solubility of the organic solvent in the aqueous phase by increasing the ionic strength. This "dehydrates" the ether oxygen.

  • Immediate Action: Add an electrolyte. Start with NaCl (5-15% w/v) or Na₂SO₄ (2-8% w/v) .

  • Mechanism: Salt ions compete for water molecules (hydration), effectively "stealing" the water from the 2-IPE, forcing it to self-aggregate and phase separate.

Q2: The surfactant-rich phase is too small (<100 µL) or too viscous to handle. How do I adjust this?

Diagnosis: Incorrect Phase Volume Ratio. In glycol ether CPE, the volume of the extracted phase is directly proportional to the initial concentration of the solvent and the "Salting-Out" strength.

The Fix: The Volume Tuning Curve

  • If phase is too small: Increase the initial 2-IPE concentration (e.g., from 1% to 3% v/v). Alternatively, decrease the salt concentration slightly; high salt squeezes water out of the organic phase so efficiently that the phase volume shrinks, potentially precipitating the analyte.

  • If phase is too viscous: Dilute the final separated phase with a compatible solvent (e.g., methanol or acetonitrile) prior to analysis (HPLC/GC), or perform the extraction at a slightly higher temperature to lower viscosity during separation.

Module 2: Analyte Partitioning (The "Software")

Q3: I have good phase separation, but my analyte recovery is <40%. What is wrong?

Diagnosis: Charge State Mismatch. 2-IPE extracts neutral (uncharged) species most efficiently. If your analyte is ionizable (weak acid/base) and the pH is incorrect, it will remain in the aqueous phase.

The Fix: pH & Complexation Control

  • For Weak Acids/Bases: Adjust sample pH to the analyte's pKa.

    • Acids: pH < pKa (Protonated/Neutral).

    • Bases: pH > pKa (De-protonated/Neutral).

  • For Metal Ions: You must add a hydrophobic chelating agent (e.g., 8-Hydroxyquinoline, PAN, or Dithizone). The 2-IPE will extract the neutral metal-ligand complex, not the free metal ion.

Q4: Can I use 2-isopentoxyethanol for thermally labile (heat-sensitive) proteins?

Diagnosis: Thermal Degradation Risk. Standard CPE requires heating.[1] However, 2-IPE has a distinct advantage over other solvents: its CP can be modulated down to room temperature.

The Fix: Room Temperature Extraction

  • Protocol: Instead of heating to 60°C, add high concentrations of salt (e.g., 20% Na₂SO₄). This depresses the Cloud Point (CPT) to <25°C.

  • Result: Phase separation occurs at room temperature, preserving protein structure/enzymatic activity.

Module 3: Visualization of Mechanisms

Figure 1: The Dehydration Mechanism

This diagram illustrates how Temperature and Salt work synergistically to break the Solvent-Water hydrogen bonds, triggering phase separation.

CPE_Mechanism State1 Homogeneous Phase (T < Cloud Point) Action1 Apply Heat (ΔT) OR Add Salt (Ionic Strength) State1->Action1 Input Energy/Ions State2 Dehydration of Ether Oxygen (H-bonds break) Action1->State2 Entropy Dominates State3 Micellar Aggregation (Critical Cluster Formation) State2->State3 Hydrophobic Effect State4 Phase Separation (Two Isotropic Phases) State3->State4 Macroscopic Separation

Caption: Thermodynamic progression of 2-isopentoxyethanol from water-miscible to phase-separated state.

Module 4: Master Protocol (Standardized Optimization Workflow)

Use this "Gradient Optimization" protocol to establish the baseline for your specific analyte.

Experimental Setup
  • Solvent: 2-Isopentoxyethanol (High Purity).

  • Apparatus: Water bath (controlled ±1°C), Centrifuge (capable of 3500 rpm).

Step-by-Step Workflow
  • Preparation:

    • Aliquot 10 mL of sample solution into a graduated centrifuge tube.

    • Add Analyte (if spiking) or adjust pH (if real sample).

    • Critical Step: Add Chelating Agent if targeting metal ions.

  • Solvent Addition:

    • Add 2-isopentoxyethanol to reach a final concentration of 1.0% - 5.0% (v/v) .

    • Note: Start with 2.0% for unknown matrices.

  • Cloud Point Modulation (The Salt Scan):

    • Add Na₂SO₄ solution. Create a gradient batch: 2%, 4%, 6%, 8% (w/v).

    • Why: This identifies the minimum salt required to trigger clouding at your target temperature.

  • Incubation:

    • Place tubes in a water bath at 45°C for 15 minutes .

    • Observation: Look for "turbidity" (cloudiness).[1] If clear, increase Temp or Salt.

  • Separation:

    • Centrifuge at 3500 rpm for 5-10 minutes .

    • Result: A small droplet (surfactant-rich phase) will settle at the top or bottom (depending on density relative to the brine). Note: Glycol ether phases are often less dense than high-salt water and may float.

  • Collection:

    • Remove the bulk aqueous phase using a syringe/pipette.

    • Dilute the remaining organic droplet with 200 µL Methanol (for HPLC) or 0.1 M HNO₃ (for AAS/ICP).

Figure 2: The Optimization Logic Gate

Optimization_Workflow Start Start: Mix Sample + 2-IPE CheckCloud Is Solution Cloudy at 45°C? Start->CheckCloud YesCloud Proceed to Centrifugation CheckCloud->YesCloud Yes NoCloud Troubleshoot Phase Separation CheckCloud->NoCloud No Analyze Instrumental Analysis (HPLC/AAS/GC) YesCloud->Analyze Collect Phase AddSalt Add Na2SO4 (+2% w/v) NoCloud->AddSalt Option A (Preferred) IncreaseTemp Increase Temp (+5°C) NoCloud->IncreaseTemp Option B AddSalt->CheckCloud IncreaseTemp->CheckCloud

Caption: Decision tree for achieving optimal phase separation conditions.

Module 5: Data Summary & Expectations

Table 1: Typical Optimization Ranges for 2-Isopentoxyethanol CPE

ParameterRecommended RangeEffect on Extraction
2-IPE Concentration 1.0% – 5.0% (v/v)Higher % = Larger phase volume, lower enrichment factor.
Salt (Na₂SO₄) 2% – 10% (w/v)Lowers Cloud Point Temp (CPT); Increases phase separation efficiency.
Temperature 25°C – 60°CHigher Temp = Better dehydration; Risk of analyte degradation.
Equilibration Time 10 – 20 minsEnsures analyte fully partitions into the organic droplets.
Centrifugation 3000 – 4000 rpmCritical to coalesce the micellar droplets into a single phase.

References

  • Tabaraki, R., & Nateghi, A. (2011). Optimization of ultrasonic-assisted cloud point extraction for preconcentration of cobalt and nickel. Ultrasonics Sonochemistry.

    • Context: Establishes the baseline for using glycol ethers and ultrasound in CPE optimiz
  • Yao, B., & Yang, L. (2008). Cloud Point Extraction using Glycol Ethers as Extracting Solvent. Journal of Chromatography A.

    • Context: Authoritative source on the thermodynamics of glycol ether phase separ
  • Santana, C. M., et al. (2002). Methodology for the extraction of organic compounds using surfactant-mediated phase separation (Cloud Point Extraction).[2][3][4][5][6] Journal of Chromatography A.

    • Context: Fundamental review of the mechanisms driving non-ionic surfactant/solvent separ
  • Bezerra, M. A., et al. (2005). Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta.

    • Context: Provides the statistical basis for the "Optimiz

Sources

Troubleshooting

Technical Support Center: Stabilization of 2-(3-Methylbutoxy)ethanol

Core Mechanism: Why Stabilization is Critical 2-(3-Methylbutoxy)ethanol (also known as Isoamyl Glycol Ether) contains an ether linkage susceptible to autoxidation . Without stabilization, atmospheric oxygen attacks the -...

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanism: Why Stabilization is Critical

2-(3-Methylbutoxy)ethanol (also known as Isoamyl Glycol Ether) contains an ether linkage susceptible to autoxidation . Without stabilization, atmospheric oxygen attacks the


-carbon (adjacent to the ether oxygen), forming unstable hydroperoxides. These peroxides pose severe safety risks (explosion upon concentration) and chemical purity risks (side reactions with sensitive APIs).

Butylated Hydroxytoluene (BHT) acts as a radical scavenger. It donates a hydrogen atom to the propagating peroxy radical (


), converting it into a stable hydroperoxide and a resonance-stabilized phenoxy radical, effectively terminating the chain reaction.
Visualization: Autoxidation & Inhibition Pathway

Autoxidation_Inhibition Solvent 2-(3-Methylbutoxy)ethanol Radical Alkyl Radical (R•) Solvent->Radical Initiator (Light/Heat) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) (Accumulates) Peroxy->Hydroperoxide + Solvent (H Abstraction) Stable Stable Phenoxy Radical (Chain Terminated) Peroxy->Stable Quenched Hydroperoxide->Radical Chain Propagation BHT BHT Inhibitor BHT->Peroxy H-Donation (Inhibition)

Figure 1: The cycle of ether autoxidation and the interruption point where BHT scavenges the peroxy radical.

Troubleshooting Guide (Q&A)

Category A: Stability & Peroxide Detection

Q1: I detected peroxides (15 ppm) in my solvent despite it containing 100 ppm BHT. Is the inhibitor defective?

  • Diagnosis: BHT is a "sacrificial" stabilizer. Its presence does not guarantee zero peroxides indefinitely; it only delays their formation. If peroxides are present, the BHT may be depleted.

  • Root Cause:

    • Headspace Oxygen: Frequent opening of the bottle replenishes oxygen, consuming BHT faster.

    • Light Exposure: UV light accelerates radical initiation, overwhelming the BHT.

  • Corrective Action:

    • Immediate: Test the remaining BHT content using GC or HPLC. If <10 ppm, re-spike to 100 ppm.

    • Remediation: If peroxides are >10 ppm, do not just add more BHT. You must remove peroxides first (see Protocol 2), as BHT cannot reverse existing peroxides.

Q2: My solvent has turned a faint yellow. Is it still safe to use?

  • Diagnosis: Yellowing often indicates the formation of stilbenequinones , a transformation product of BHT after it has scavenged radicals.

  • Implication: This confirms the BHT is doing its job (scavenging radicals), but it also signals that the solvent has been under oxidative stress.

  • Action:

    • Check peroxide levels immediately.

    • If peroxides are low (<5 ppm), the solvent is safe, but the yellow color may interfere with colorimetric assays. Distill if optical purity is required.

Category B: Application Interference

Q3: I see a "ghost peak" at 12.5 minutes in my HPLC gradient. Could this be BHT?

  • Diagnosis: Yes. BHT is highly lipophilic and elutes late on C18 columns. It has a UV absorption maximum at 278 nm .

  • Verification:

    • Run a blank injection of the stabilized solvent.

    • Check the UV spectrum of the peak. BHT has a characteristic aromatic profile.

  • Solution:

    • Switch Detection: Use detection at 210 nm (where BHT absorbs less relative to many analytes) or Fluorescence detection (BHT is not naturally fluorescent).

    • Remove BHT: Pass the solvent through a silica plug (see Protocol 3) prior to use in HPLC.

Q4: Can I use BHT-stabilized solvent for reaction chemistry involving oxidants (e.g., Jones Reagent)?

  • Diagnosis: No. Strong oxidants will attack the BHT immediately, consuming your reagent and generating complex phenolic byproducts.

  • Action: You must remove the inhibitor prior to adding the oxidant. Distillation is the preferred method for this solvent.

Validated Protocols

Protocol 1: Rapid Peroxide Quantification (Self-Validating)

Standard: Modified ASTM E299

Principle: Potassium Iodide (KI) reacts with peroxides to release iodine, which is measured spectrophotometrically or visually.

Materials:

  • 10% KI solution (freshly prepared in water).

  • Glacial Acetic Acid / Chloroform (2:1 v/v).

  • Blank: Unstabilized, fresh solvent (or HPLC grade water if unavailable).

Steps:

  • Blank Prep: Mix 2 mL solvent + 1 mL Acetic Acid/Chloroform + 0.5 mL KI solution.

  • Sample Prep: Mix 2 mL test solvent + 1 mL Acetic Acid/Chloroform + 0.5 mL KI solution.

  • Incubation: Store in the dark for 15 minutes.

  • Validation:

    • Clear/Colorless: < 1 ppm Peroxides (PASS).

    • Faint Yellow: 1–10 ppm (WARNING).

    • Dark Yellow/Brown: > 10 ppm (FAIL - Do not distill without pre-treatment).

  • Control Check: Add 1 drop of dilute hydrogen peroxide to the "Blank." It must turn yellow. If not, your KI reagent is defective.

Protocol 2: BHT Removal via Distillation

Best for: Large volumes (>500 mL)

Logic: 2-(3-Methylbutoxy)ethanol boils at approx. 180–190°C (estimated based on structural analogs like 2-butoxyethanol at 171°C and isopentyl alcohol at 131°C). BHT boils at 265°C . This large boiling point differential makes distillation highly effective.

Workflow:

Distillation_Workflow Start Start: Solvent + BHT Check Step 1: Test Peroxides Start->Check Treat Treat with FeSO4 (If Peroxides >10ppm) Check->Treat High Peroxides Distill Step 2: Simple Distillation (Under N2 or Vacuum) Check->Distill Low Peroxides Treat->Distill Discard Discard Residue (Pot) Contains BHT Distill->Discard Collect Collect Distillate (Inhibitor Free) Distill->Collect Verify Step 3: UV Check (280nm) Collect->Verify

Figure 2: Decision tree for removing BHT safely.

Safety Note: Never distill a solvent containing >10 ppm peroxides to dryness. The residue can explode.

Protocol 3: BHT Removal via Silica Flash (Small Scale)

Best for: Analytical samples (<50 mL)

  • Column: Pack a glass pipette or small column with activated silica gel (approx 5g silica per 10 mL solvent).

  • Elution: Pass the 2-(3-Methylbutoxy)ethanol through the column.

    • Mechanism:[1][2] The non-polar BHT interacts less strongly with the polar silica than the glycol ether, however, since the solvent itself is polar, it acts as the eluent.

    • Correction: Actually, for glycol ethers, Activated Alumina (Basic) is superior. BHT (a phenol) is slightly acidic and will bind to basic alumina, while the neutral ether passes through.

  • Revised Step: Use Basic Alumina .

  • Validation: Run a UV scan of the filtrate. Absorbance at 280 nm should be near baseline.

Data Summary: Physical Properties

Property2-(3-Methylbutoxy)ethanolBHT (Inhibitor)Significance
Boiling Point ~185°C (est)265°CAllows separation via distillation.
Solubility (Water) MiscibleInsoluble (<1 mg/L)Water washing is ineffective for removal.
UV Cutoff ~210 nm278 nm (Max)BHT interferes with UV detection at 280nm.
Target Conc. N/A50 – 200 ppmStandard stabilization range.

References

  • ASTM International. (2017). ASTM E299-17a, Standard Test Method for Trace Amounts of Peroxides in Organic Solvents.[3] West Conshohocken, PA.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31404, Butylated hydroxytoluene.

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene.[2][4][5]

  • Kao Corporation. (2024). Safety Data and Usage of BHT in Industrial Solvents.

Sources

Optimization

Technical Support Center: Purification of Technical Grade 2-Isopentyloxyethanol ("Isoamyl Cellosolve")

Welcome to the Technical Support Center for the purification of 2-isopentyloxyethanol, often referred to by the analogous trade name "Isoamyl Cellosolve." This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-isopentyloxyethanol, often referred to by the analogous trade name "Isoamyl Cellosolve." This guide is designed for researchers, scientists, and drug development professionals who require a high-purity solvent for their experimental work. Here, we will delve into the common impurities found in technical grade 2-isopentyloxyethanol, provide detailed protocols for its purification, and offer troubleshooting advice for issues that may arise during the process.

Understanding the Starting Material: Technical Grade 2-Isopentyloxyethanol

Technical grade 2-isopentyloxyethanol is a versatile solvent used in various industrial and laboratory applications. However, its "technical" designation implies the presence of impurities that can interfere with sensitive experiments. While the exact composition can vary between manufacturers, common impurities may include:

  • Unreacted Starting Materials: Isoamyl alcohol and residual reagents from the synthesis process.

  • By-products of Synthesis: Isomers of 2-isopentyloxyethanol and other related glycol ethers.

  • Water: Often present due to the hygroscopic nature of glycol ethers or from the manufacturing process.

  • Peroxides: A critical and hazardous impurity formed through autoxidation upon exposure to air and light. Glycol ethers are particularly prone to forming explosive peroxide crystals, especially upon concentration.[1]

The primary goal of purification is to remove these contaminants to achieve a solvent of the desired purity for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is "Isoamyl Cellosolve?"

A1: "Cellosolve" is a trade name for 2-ethoxyethanol. By analogy, "Isoamyl Cellosolve" is used to describe 2-isopentyloxyethanol. It is a glycol ether, a class of solvents known for their utility in a range of applications.

Q2: Why is peroxide formation a major concern with 2-isopentyloxyethanol?

A2: Glycol ethers, including 2-isopentyloxyethanol, can react with atmospheric oxygen to form unstable and potentially explosive peroxides.[1] This process is accelerated by heat and light. Distillation of a glycol ether containing high levels of peroxides can lead to a violent explosion as the peroxides concentrate in the distillation flask. Therefore, testing for and removing peroxides is a critical first step in any purification procedure.

Q3: How can I test for the presence of peroxides?

A3: A simple qualitative test involves adding 1-3 mL of the 2-isopentyloxyethanol to an equal volume of acetic acid, followed by a few drops of a 5% potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides. Commercial peroxide test strips are also available and offer a convenient and semi-quantitative method.

Q4: What are the primary methods for purifying technical grade 2-isopentyloxyethanol?

A4: The most common and effective method is fractional distillation. This technique separates liquids based on differences in their boiling points.[2][3][4][5][6] However, pre-treatment steps are often necessary to remove specific impurities like water and peroxides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowing of the solvent over time. Peroxide formation.Test for peroxides immediately. If present, follow the peroxide removal protocol before use. Store the purified solvent under an inert atmosphere (nitrogen or argon) in a dark, cool place.
Distillation temperature does not stabilize at the expected boiling point. Presence of significant impurities with different boiling points.Ensure the fractional distillation column is packed and insulated correctly for efficient separation. Collect fractions over narrow temperature ranges and analyze their purity separately.
Cloudy or hazy appearance of the purified solvent. Residual water.Dry the solvent using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves before distillation.
Low recovery of the purified product after distillation. Inefficient distillation setup or loss of volatile components.Check for leaks in the distillation apparatus. Ensure the condenser is functioning efficiently. Avoid distilling to dryness to prevent both yield loss and potential hazards.

Experimental Protocols

Safety First: Handling 2-Isopentyloxyethanol
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Keep away from ignition sources as 2-isopentyloxyethanol is flammable.[7]

  • Ground all equipment to prevent static discharge.

Protocol 1: Peroxide Testing and Removal

This protocol is mandatory before any distillation of 2-isopentyloxyethanol.

Materials:

  • Technical grade 2-isopentyloxyethanol

  • 5% Potassium iodide solution

  • Glacial acetic acid

  • 5% Ferrous sulfate solution (freshly prepared) or Sodium metabisulfite solution

  • Separatory funnel

Procedure:

  • Testing: To a test tube, add 2 mL of 2-isopentyloxyethanol, 2 mL of glacial acetic acid, and 3-4 drops of 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides.

  • Removal:

    • Place the technical grade 2-isopentyloxyethanol in a separatory funnel.

    • Add an equal volume of a freshly prepared 5% ferrous sulfate solution.

    • Shake the funnel vigorously for 5 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of deionized water, and again discard the aqueous layer.

    • Repeat the peroxide test. If peroxides are still present, repeat the washing step with fresh ferrous sulfate solution.

An alternative method for peroxide removal is to pass the solvent through a column packed with activated alumina.[2]

Protocol 2: Drying the Solvent

Materials:

  • Peroxide-free 2-isopentyloxyethanol

  • Anhydrous magnesium sulfate or 4Å molecular sieves

  • Erlenmeyer flask with a stopper

Procedure:

  • To the peroxide-free 2-isopentyloxyethanol, add anhydrous magnesium sulfate (approximately 10-20 g per liter of solvent).

  • Stopper the flask and swirl occasionally for at least one hour. The solvent is considered dry when some of the drying agent remains free-flowing.

  • Decant or filter the dried solvent into the distillation flask.

Protocol 3: Fractional Distillation

Objective: To separate 2-isopentyloxyethanol from less volatile and more volatile impurities based on boiling point differences.[2][3][4][5][6]

Diagram of the Purification Workflow:

PurificationWorkflow cluster_prep Pre-treatment cluster_distillation Purification cluster_analysis Quality Control start Technical Grade 2-Isopentyloxyethanol peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., FeSO4 wash) peroxide_test->peroxide_removal Peroxides Present drying Drying (e.g., MgSO4) peroxide_test->drying Peroxides Absent peroxide_removal->drying distillation Fractional Distillation drying->distillation impurities Impurities (Lower/Higher BP) distillation->impurities pure_product Purified 2-Isopentyloxyethanol distillation->pure_product qc Purity Analysis (GC-MS, HPLC) pure_product->qc storage Store under Inert Atmosphere qc->storage

Caption: Workflow for the purification of 2-isopentyloxyethanol.

Materials:

  • Dried, peroxide-free 2-isopentyloxyethanol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the dried, peroxide-free 2-isopentyloxyethanol and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column and distillation head with insulating material to ensure an accurate temperature gradient.

  • Begin heating the flask gently. The goal is a slow and steady distillation rate (approximately 1-2 drops per second).

  • Discard the initial fraction (the "forerun"), which will contain the most volatile impurities.

  • Collect the main fraction at a stable temperature corresponding to the boiling point of 2-isopentyloxyethanol (approximately 177-179 °C).

  • Stop the distillation when the temperature begins to rise significantly or when a small amount of liquid remains in the distillation flask. Never distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

  • Transfer the purified product to a clean, dry, amber glass bottle. Purge with an inert gas (nitrogen or argon) before sealing.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Typical Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.A non-polar capillary column is typically used. The temperature program would be designed to separate compounds with a range of boiling points.[7][8][9][10][11]
High-Performance Liquid Chromatography (HPLC) To quantify non-volatile impurities and assess overall purity.A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water is a common starting point for related compounds.[12][13][14][15][16]
Karl Fischer Titration To determine the water content.A coulometric or volumetric Karl Fischer titrator can be used.

Logical Flow for Purity Analysis:

PurityAnalysis start Purified Sample gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc karl_fischer Karl Fischer Titration start->karl_fischer volatile_impurities Volatile Impurities Identified? gcms->volatile_impurities nonvolatile_impurities Non-Volatile Impurities Detected? hplc->nonvolatile_impurities water_content Water Content Acceptable? karl_fischer->water_content volatile_impurities->nonvolatile_impurities No fail Further Purification Required volatile_impurities->fail Yes nonvolatile_impurities->water_content No nonvolatile_impurities->fail Yes pass Purity Meets Specification water_content->pass Yes water_content->fail No

Caption: Decision-making process for purity assessment.

References

  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann. [Link]

  • University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. [Link]

  • University of California, Los Angeles. (2021, February). Handling and Removing Peroxides. [Link]

  • Chemguide. (n.d.). Fractional distillation. [Link]

  • Matyjaszewski, K. (2012). Chemistry 210 Experiment 5. [Link]

  • Khan Academy. (n.d.). Simple and fractional distillations [Video]. [Link]

  • LearnStalk. (2025, September 10). Fractional Distillation [Video]. YouTube. [Link]

  • Science Skool. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021, January 7). Fractional Distillation: Ethanol/Water Separation [Video]. YouTube. [Link]

  • Brenntag Canada Inc. (2011, January 21). MATERIAL SAFETY DATA SHEET: E. Glycol Ether DB. [Link]

  • University of Massachusetts Lowell. (n.d.). The Fractional Distillation of a Binary Mixture. [Link]

  • Bel-Art Products. (n.d.). Fractional Distillation. [Link]

  • Talebpour, Z., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]

  • Schettgen, T., et al. (2024). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Journal of Analytical Toxicology, 48(4), 335-344. [Link]

  • ResearchGate. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • Chemguide. (n.d.). Fractional distillation. [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

  • Journal of Physics: Conference Series. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

  • Madras Agricultural Journal. (2021). GC-MS Analysis of Essential Oil from the Leaves of Hyptis suaveolens Identifies Bioactive Phytochemicals with Antioxidant. [Link]

  • Google Patents. (2021). Preparation method of two etoposide impurities.
  • ResearchGate. (2022). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. [Link]

  • SciSpace. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Solvent Purity &amp; Noise Reduction

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Reducing Background Noise & Optimizing S/N Ratios with Pure Solvents[1][2] Executive Summary: The Signal-to-Noise Imperative In Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Reducing Background Noise & Optimizing S/N Ratios with Pure Solvents[1][2]

Executive Summary: The Signal-to-Noise Imperative

In Mass Spectrometry (MS), "purity" is not an absolute state; it is a functional requirement defined by your detector's sensitivity.[1][2][3] Background noise is rarely just "electronic static"—it is often chemical noise caused by stable ions competing for charge in the source.[2]

When you use lower-grade solvents, you introduce trace alkali metals (Na+, K+), plasticizers, and organic modifiers.[1][2][3] These contaminants do not just sit on the baseline; they actively suppress the ionization of your analytes through charge competition in the electrospray droplet.[2]

This guide provides the diagnostic frameworks and protocols to eliminate these chemical noise sources.

Module 1: Solvent Grade Architecture

User Question: "I have plenty of HPLC-grade methanol. Can I just filter it and use it for my LC-MS runs to save money?"

Technical Response: Absolutely not. Filtration removes particulates, but it often adds chemical contaminants (extractables from the filter membrane).[2][3] Furthermore, HPLC-grade solvents are optimized for UV transmission, not ionization purity.[1][2][3]

The Causality of Failure: HPLC vs. LC-MS Grade
FeatureHPLC GradeLC-MS GradeImpact on MS Data
Primary QC Metric UV Absorbance (200–254 nm)Reserpine Test (ESI+ mode)HPLC grade may pass UV QC but contain high-mass ions invisible to UV detectors.[1][3][4]
Filtration 0.2 µm filter0.1 µm or smallerLC-MS grade reduces nozzle clogging in ESI capillaries.[1][3][4]
Metal Content < 1 ppm (often not specified)< 100 ppb (Na, K, Ca, Mg)Critical: Alkali metals form stable adducts (e.g., [M+Na]+), splitting your analyte signal and reducing sensitivity.[1][2][3][4]
Plasticizers Not strictly controlledStrictly controlledPhthalates from HPLC production lines appear as "ghost peaks" in MS.[1][3][4]
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Senior Scientist Insight: If you see a strong [M+Na]+ adduct signal dominating your [M+H]+ peak, your solvent is likely the culprit.[3] Sodium adducts are "ion sinks"—they are stable and hard to fragment, often rendering MS/MS data useless.[1][2][3]

Module 2: The "Rogue’s Gallery" of Contaminants

User Question: "I see persistent peaks in my background even without injection. How do I identify them?"

Technical Response: Background ions are the fingerprints of your laboratory environment.[2] Use this table to diagnose the source of your contamination.

Common Background Ion Reference Table (Positive Ion Mode)
m/z (approx)IdentitySource / Causality Remediation
102 Triethylamine (TEA)Persistent memory effect from previous ion-pairing experiments.[1][3][4]Flush system with 1% Formic Acid in IPA/Water (50:50).[1][3][4]
149 PhthalatesPlasticizers. Leaching from plastic tubing, solvent bottles, or Parafilm.[1][2][3][4]Remove all Parafilm. Switch to borosilicate glass bottles.
391 Diisooctyl PhthalatePlasticizer from low-quality Tygon or PVC tubing.[1][3][4]Replace solvent lines with PEEK or Stainless Steel.[1][3][4]
445 PolysiloxanesSilicones. Septa bleed, hand lotions, or column bleed.[1][2][3][4]Change injector septa. Wear nitrile gloves (no lotion).[1][3]
+44 (repeating) Polyethylene Glycol (PEG)Detergents from glassware washing.[1][3][4]Rinse glassware with LC-MS grade methanol; avoid dishwasher detergents.
113 TFA (Negative Mode)Trifluoroacetic Acid residue.[1][3][4]TFA suppresses ionization in negative mode.[1][3][4] Flush extensively.

Module 3: Diagnostic Logic & Visualization

User Question: "My baseline is high. How do I know if it's the solvent, the column, or the instrument?"

Technical Response: You must perform an Isolation Protocol . Do not guess; isolate variables systematically.

Workflow: The "Step-Back" Isolation Protocol

TroubleshootingWorkflow Start START: High Background Noise Detected Step1 Step 1: Stop Flow & Disconnect Column Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 Result1 Source: Column Bleed (Replace Column) Decision1->Result1 No (Noise Drops) Step2 Step 2: Disconnect LC, Infuse Pure Solvent (Direct Syringe Pump) Decision1->Step2 Yes (Noise High) Decision2 Does Noise Persist? Step2->Decision2 Result2 Source: Instrument/Source Dirty (Clean Cone/Capillary) Decision2->Result2 Yes Step3 Step 3: Reconnect LC, Pump Fresh Solvent (Bypass Mixer if possible) Decision2->Step3 No Decision3 Does Noise Persist? Step3->Decision3 Result3 Source: Mobile Phase/Solvent (Discard & Replace) Decision3->Result3 Yes Result4 Source: LC Tubing/Pump Contamination (Passivate/Flush Lines) Decision3->Result4 No

Figure 1: The "Step-Back" Isolation Protocol. By systematically removing components from the flow path, you can pinpoint whether the contamination is chemical (solvent), chromatographic (column), or physical (source).[2][3]

Module 4: Best Practices & Prevention Protocols

User Question: "How do I store my solvents to ensure they stay LC-MS grade?"

Technical Response: Solvent purity degrades the moment you open the bottle. Atmospheric absorption and leaching are your enemies.[1][3]

The "Golden Rules" of Solvent Handling
  • The Parafilm Ban:

    • Rule: NEVER use Parafilm to seal solvent bottles.[1][3][5]

    • Mechanism: Parafilm is a source of polymeric hydrocarbons.[1][3] Solvent vapors (especially Acetonitrile) dissolve the film, dripping plasticizers back into your mobile phase.[2][3]

    • Alternative: Use the original manufacturer caps with Teflon liners.[2]

  • Glassware Hygiene:

    • Rule: Do not wash LC-MS solvent bottles in a laboratory dishwasher.

    • Mechanism: Dishwashers use surfactants (detergents) that bind avidly to glass.[1][3] Even trace residues lead to PEG spikes (m/z +44 series).[1][3]

    • Protocol: Triple-rinse dirty bottles with HPLC-grade water, followed by a final rinse with the target LC-MS solvent before filling.

  • The "Top-Off" Prohibition:

    • Rule: Never "top off" a mobile phase bottle.

    • Mechanism: Topping off concentrates impurities.[1][3][6] If the organic phase evaporates preferentially, the remaining solvent becomes enriched in contaminants and microbial growth (in aqueous phases).[2]

    • Protocol: Discard old solvent, rinse the bottle with the new solvent, and fill fresh.[2][3]

  • Buffer Selection:

    • Rule: Use volatile salts (Ammonium Formate/Acetate) only.[1][3]

    • Mechanism: Non-volatile salts (Phosphates, Sulfates) crystallize in the ESI source, causing arcing and permanent noise spikes.[2][3]

System Flushing Protocol (For Stubborn Backgrounds)

If Module 3 identifies the LC system as the source, execute this flush sequence:

  • Remove the Column: Install a union connector.

  • Flush 1 (Aqueous): 100% Water (LC-MS grade) at high flow (e.g., 0.5 mL/min) for 30 mins. Removes salts.[1][2][4]

  • Flush 2 (Organic): 50:50 Acetonitrile:Isopropanol for 60 mins. Removes hydrophobic residues and plasticizers.[2][7]

  • Flush 3 (Equilibration): Return to initial mobile phase conditions for 20 mins before reinstalling the column.

References

  • Waters Corporation. (2020).[1][3] Controlling Contamination in LC/MS Systems. Retrieved from [Link][1][2][3][4]

  • Shimadzu. (n.d.).[1][3] LC/MS Mobile Phase Purity and Solvent Grade Selection.[1][3][6][8][9] Retrieved from [Link][1][3][4]

  • Keller, B. O., et al. (2008).[1][2][3] Interferences and contaminants encountered in modern mass spectrometry.[1][3][8][10] Analytica Chimica Acta.[1][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation in Isopentyl Glycol Ether

Role: Senior Application Scientist Subject: Troubleshooting & Stabilization Guide for Isopentyl Glycol Ether (IGE) Reference ID: TS-IGE-OX-001 Introduction: The Invisible Variable in Your HPLC Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Stabilization Guide for Isopentyl Glycol Ether (IGE) Reference ID: TS-IGE-OX-001

Introduction: The Invisible Variable in Your HPLC

Welcome to the technical support center. If you are reading this, you are likely facing a specific anomaly: unexpected degradation peaks in your API (Active Pharmaceutical Ingredient) chromatograms, inconsistent reaction yields, or "ghost" adducts in your mass spec data.

Isopentyl glycol ethers are excellent coupling solvents due to their amphiphilic nature, but they possess an Achilles' heel: Autoxidation . Like all glycol ethers, they are prone to radical attack at the carbon adjacent to the ether oxygen, forming hydroperoxides. These peroxides are silent saboteurs—often invisible to standard UV detection until they react with your drug candidate to form N-oxides, sulfoxides, or peptide adducts.

This guide is not a generic SOP. It is a causality-driven troubleshooting system designed to diagnose, remediate, and prevent oxidation in your solvent workflow.

Module 1: The Diagnostic Phase

Q: How do I know if my solvent is the culprit?

A: If you observe degradation that correlates with solvent age rather than process time, suspect peroxides.

The mechanism is a radical chain reaction. Isopentyl glycol ether (R-O-CH2-R') reacts with atmospheric oxygen to form hydroperoxides. These are unstable and decompose into reactive aldehydes and acids, which then attack nucleophilic sites on your API.

Visualization: The Autoxidation Cascade

Figure 1: The self-propagating cycle of peroxide formation in glycol ethers.

Autoxidation Ether Isopentyl Glycol Ether (Stable) Radical Carbon Radical (R•) Ether->Radical H• Abstraction Initiator Initiator (Light/Heat/Metal) Initiator->Radical PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad Fast Oxygen + O2 Oxygen->PeroxyRad Hydroperoxide Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide + Ether (Propagation) Hydroperoxide->Radical Chain Branching Decomp Aldehydes & Acids (API Attackers) Hydroperoxide->Decomp Degradation

Module 2: Detection & Quantification

Q: My solvent is "fresh." Do I still need to test?

A: Yes. "Fresh" refers to the opening date, not the manufacturing date. Peroxides can form inside sealed bottles if the headspace contains air.

Protocol: The Two-Tier Testing System
TierMethodSensitivityApplication
1 Semi-Quant Test Strips (e.g., Quantofix)1–100 ppmDaily Check. Dip strip into solvent for 1 second. Blue coloration indicates peroxides. If >5 ppm, proceed to remediation.
2 ASTM E299 (Spectrophotometric) 0.5–80 ppmValidation. Uses Potassium Iodide (KI) in organic solvent. The iodine released is measured at 470 nm. Essential for GMP compliance.

Critical Threshold:

  • < 5 ppm: Safe for general synthesis.

  • < 1 ppm: Required for sensitive API crystallization or final wash steps.

  • > 20 ppm: DO NOT DISTILL. High explosion risk. Remediation required immediately.

Module 3: Remediation (The Cleanup Protocol)

Q: Can I distill the peroxides off?

A: ABSOLUTELY NOT. Distillation concentrates peroxides in the pot residue, leading to potential explosions. You must remove them chemically or physically before any heating.

The Gold Standard: Activated Alumina Adsorption

We utilize Activated Alumina (Basic or Neutral) . Unlike chemical reducing agents (ferrous sulfate) which introduce water and metal ions, alumina physically adsorbs the polar hydroperoxides, leaving the non-polar ether clean and dry.

Workflow: The Percolation Column

Figure 2: Setup for removing peroxides without introducing water.

Purification Dirty Oxidized Solvent (>10 ppm Peroxides) Alumina Activated Alumina Column (Basic, Brockmann I) Dirty->Alumina Gravity Flow Filter 0.2 µm PTFE Filter (Remove Fines) Alumina->Filter Test QC Test (<2 ppm?) Filter->Test Stabilize Add Stabilizer (BHT 250 ppm) Test->Stabilize Pass Reprocess Reprocess Test->Reprocess Fail Use Ready for Synthesis Stabilize->Use Reprocess->Alumina

Step-by-Step Procedure:
  • Preparation: Use a glass chromatography column. Fill with Activated Alumina (Brockmann Grade I) . Ratio: Use 20g of Alumina per 100mL of solvent.

  • Flow: Pour the isopentyl glycol ether through the column. Do not use vacuum (evaporation changes concentration); use positive N2 pressure if speed is needed.

  • Filtration: The effluent may contain alumina dust. Pass through a 0.2 µm PTFE membrane filter .

  • Verification: Retest with a strip. It should read 0 ppm.

Module 4: Prevention & Storage

Q: How do I keep the peroxides from coming back?

A: You must break the "Initiation" phase of the autoxidation cycle (see Figure 1). This requires excluding oxygen and scavenging radicals.

Inert Gas Sparging (The Physical Barrier)

Simply capping the bottle is insufficient. You must displace the dissolved oxygen.

  • Technique: Insert a glass frit into the solvent and bubble dry Nitrogen (N2) or Argon for 15 minutes per liter.

  • Headspace: Flush the empty space in the bottle with N2 before sealing.

Chemical Stabilization (The Radical Scavenger)

If your application permits additives, use an antioxidant.

StabilizerConcentrationMechanismBest For
BHT (Butylated hydroxytoluene) 100–250 ppmRadical Scavenger (Terminates propagation)General storage; HPLC solvents (UV cutoff ~285nm).
Alpha-Tocopherol (Vitamin E) 50–100 ppmH-atom donorGreen chemistry; biologically sensitive assays.
None (Inert Storage) N/AN/AStrict UV/MS applications where stabilizers interfere with detection.

FAQs: Application Scientist Notes

Q: I am seeing a +16 Da adduct on my peptide mass spec. Is this the solvent? A: Highly likely. This is the signature of a Methionine oxidation (Met to Met-Sulfoxide) or N-oxidation, often driven by hydroperoxides in glycol ethers. Switch to a "Peroxide-Free" grade or perform the Alumina cleanup immediately before use.

Q: Can I use Molecular Sieves to remove peroxides? A: No. Molecular sieves (zeolites) are for removing water. While they might physically trap some large molecules, they do not chemically adsorb peroxides as effectively as the Lewis-acidic surface of activated alumina. Use Alumina for peroxides, Sieves for water.

Q: How do I dispose of the used Alumina? A: Caution: The alumina now holds the concentrated peroxides. Do not let it dry out completely, as it can become shock-sensitive. Slurry the used alumina with a dilute acidic ferrous sulfate solution to chemically quench the peroxides before disposal as solid hazardous waste.[1]

References

  • ASTM International. (2017). ASTM E299-17a: Standard Test Method for Trace Amounts of Peroxides in Organic Solvents.[2] ASTM International. [Link]

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds.[1][2][3][4][5][6][7] Journal of Chemical Education, 47(3), A175. (Foundational text on peroxide management).

  • Gabrič, A., et al. (2025).[5][8] Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability.[5][7][8] Acta Pharmaceutica. [Link]

  • University of British Columbia. (2014). Guideline: Handling and Removing Peroxides.[1][3][4] Risk Management Services.[4] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Solvent Power of 2-Isopentoxyethanol vs. Ethanol

[1] Executive Summary In pharmaceutical and industrial formulation, the choice between Ethanol (ethyl alcohol) and 2-Isopentoxyethanol (IPE; ethylene glycol monoisopentyl ether) represents a decision between a rapid-evap...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In pharmaceutical and industrial formulation, the choice between Ethanol (ethyl alcohol) and 2-Isopentoxyethanol (IPE; ethylene glycol monoisopentyl ether) represents a decision between a rapid-evaporating, highly polar protic solvent and a slow-evaporating, amphiphilic coupling agent.[1]

While ethanol remains the gold standard for solubilizing polar small molecules and permeation enhancement, 2-isopentoxyethanol offers superior performance for lipophilic actives, resinous extracts, and biphasic systems where "coupling" (bridging the solubility gap between oil and water) is required.[1] This guide analyzes the physicochemical drivers behind these differences and provides a self-validating protocol for solubility determination.

Physicochemical Profiling

The solvent power of any system is dictated by its molecular architecture.[1] Ethanol is a small, rigid dipole. 2-Isopentoxyethanol is a flexible surfactant-like molecule with a distinct hydrophobic tail (isopentyl group) and a hydrophilic head (hydroxyl/ether group).[1]

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyEthanol (C₂H₅OH)2-Isopentoxyethanol (C₇H₁₆O₂)*Impact on Solvency
Molecular Weight 46.07 g/mol ~132.20 g/mol IPE has higher viscosity and lower diffusion rates.[1]
Boiling Point 78.37 °C~185–195 °C (Est.)**IPE is suitable for high-temp extractions; Ethanol evaporates easily.[1]
Dielectric Constant 24.3 (at 25°C)~8–10 (Est.)[1]Ethanol supports ionization; IPE suppresses ionization, favoring neutral species.[1]
LogP (Octanol/Water) -0.31~1.3 (Est.)[1]Ethanol is hydrophilic; IPE is lipophilic, penetrating lipid bilayers effectively.[1]
Structure Type Short-chain AlcoholGlycol Ether (Amphiphile)IPE acts as a hydrotrope; Ethanol acts as a co-solvent.[1]

*Note: 2-Isopentoxyethanol data is estimated based on the homologous series of glycol ethers (2-butoxyethanol and 2-hexoxyethanol) due to limited specific literature availability. **Boiling point interpolated between 2-Butoxyethanol (171°C) and 2-Hexoxyethanol (208°C).[1]

Mechanistic Analysis: Hansen Solubility Parameters (HSP)

To accurately predict solubility, we must move beyond "like dissolves like" and utilize Hansen Solubility Parameters (HSP) .[1] These parameters decompose the cohesive energy density into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

).[1]
The Solubility Shift
  • Ethanol is dominated by

    
     (Hydrogen Bonding).[1][2] It requires solutes that can donate or accept hydrogen bonds to dissolve effectively.[1]
    
  • 2-Isopentoxyethanol retains moderate

    
     and 
    
    
    
    capabilities due to the ether/alcohol functions but has a significantly elevated
    
    
    (Dispersion) component due to the C5 isopentyl tail.[1]
Visualization: The Solubility Sphere

The following diagram illustrates the "Solubility Sphere." Solutes falling within the green zone dissolve in Ethanol; those in the blue zone dissolve in IPE.[1] The overlap represents the "Coupling Zone."[1]

SolubilitySphere Ethanol Ethanol (High Polarity) Salts Inorganic Salts (Ionic) Ethanol->Salts Excellent Solubility PolarDrugs Polar Drugs (LogP < 1) Ethanol->PolarDrugs High Solubility LipophilicDrugs Lipophilic Drugs (LogP > 3) Ethanol->LipophilicDrugs Poor Solubility IPE 2-Isopentoxyethanol (Amphiphilic) IPE->PolarDrugs Moderate (Coupling) IPE->LipophilicDrugs High Solubility Oils Essential Oils & Resins IPE->Oils Excellent Solubility

Figure 1: Comparative Solubility Mapping. Ethanol excels with ionic/polar species, while IPE targets lipophilic compounds and bridges the gap (coupling) for semi-polar actives.[1]

Experimental Validation: Self-Validating Protocol

As a researcher, you should not rely solely on theoretical values. The following protocol allows you to empirically determine the Saturation Solubility (


)  of your specific analyte in both solvents. This is a gravimetric method, which is robust and requires no method development (unlike HPLC).[1]
Protocol: Gravimetric Solubility Screening

Objective: Determine the mass of solute dissolved per volume of solvent at equilibrium.

Materials:

  • Solvent A: Absolute Ethanol (≥99.8%)[1]

  • Solvent B: 2-Isopentoxyethanol (≥98%)[1]

  • Analyte (Drug/Compound X)[1][3][4]

  • 0.45 µm PTFE Syringe Filters (Compatible with both solvents)[1]

  • Temperature-controlled shaker or water bath (25°C ± 0.5°C)

  • Analytical Balance (0.01 mg precision)

Workflow:

  • Preparation: Label six 20 mL scintillation vials (3 for Ethanol, 3 for IPE). Weigh each empty vial with its cap (

    
    ).
    
  • Saturation: Add 5 mL of solvent to the respective vials. Add excess Analyte X until a visible precipitate remains at the bottom.[1]

  • Equilibration: Seal vials and shake at 25°C for 24 hours.

    • Checkpoint: If the solution becomes clear, add more solid analyte. A solid phase must be present to ensure saturation.[1]

  • Filtration: Stop shaking and let the vials stand for 1 hour to settle. Using a syringe and the 0.45 µm filter, withdraw ~2 mL of the supernatant.[1]

  • Evaporation: Transfer exactly 1.0 mL of the filtered supernatant into a pre-weighed evaporation dish (

    
    ).
    
  • Drying:

    • Ethanol:[1][2][3][5] Evaporate at 40°C under vacuum or nitrogen stream.[1]

    • IPE: Evaporate at 90°C under vacuum (due to high boiling point) until constant weight is achieved.

  • Calculation: Weigh the dried dish (

    
    ).
    
    
    
    
    [1]

Application Decision Matrix

When should you switch from Ethanol to 2-Isopentoxyethanol? Use the logic flow below to determine the optimal solvent for your formulation or extraction process.

DecisionMatrix Start Select Solvent for Active Ingredient (AI) CheckLogP Check LogP of AI Start->CheckLogP HighLogP LogP > 3.0 (Lipophilic) CheckLogP->HighLogP LowLogP LogP < 1.0 (Hydrophilic) CheckLogP->LowLogP MedLogP LogP 1.0 - 3.0 (Semi-Polar) CheckLogP->MedLogP UseIPE USE 2-ISOPENTOXYETHANOL HighLogP->UseIPE Better Solvency UseEthanol USE ETHANOL LowLogP->UseEthanol High Solubility CheckProcess Process Requirement? MedLogP->CheckProcess Evap Rapid Drying / Spray Drying CheckProcess->Evap Coupling Stable Emulsion / Co-Solvent CheckProcess->Coupling Evap->UseEthanol Coupling->UseIPE

Figure 2: Solvent Selection Decision Tree. LogP values and processing constraints (evaporation vs. stability) drive the choice.

Key Application Contexts
  • Extraction of Botanicals:

    • Ethanol: Extracts glycosides, sugars, and polar flavonoids.[1]

    • IPE: Extracts terpenes, resins, and waxes that ethanol leaves behind.[1] It is often used as a "booster" in ethanol blends (e.g., 90:10 Ethanol:IPE) to broaden the extraction spectrum.[1]

  • Coatings & Inks:

    • Ethanol: Causes "blushing" (whitening) due to rapid evaporation and moisture condensation.[1]

    • IPE: Acts as a coalescing agent .[1] Its slow evaporation keeps the polymer film open longer, allowing particles to fuse into a smooth, continuous layer.[1]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the

    
     methodology).
    
  • PubChem. (n.d.).[1] Ethanol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Dow Chemical. (n.d.).[1] Glycol Ethers: Solvency and Properties. (General reference for the behavior of the glycol ether homologous series). Retrieved from [Link][1]

Sources

Comparative

Evaporation rate of Isoamyl Cellosolve vs. Propylene Glycol Methyl Ether

Technical Comparison: Evaporation Kinetics of Isoamyl Cellosolve vs. Propylene Glycol Methyl Ether Executive Summary: The Formulation Verdict In the context of pharmaceutical processing and advanced coating formulations,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Evaporation Kinetics of Isoamyl Cellosolve vs. Propylene Glycol Methyl Ether

Executive Summary: The Formulation Verdict

In the context of pharmaceutical processing and advanced coating formulations, the choice between Isoamyl Cellosolve (Ethylene Glycol Monoisoamyl Ether) and Propylene Glycol Methyl Ether (PGME) represents a decision between a retarding coupling agent and a primary carrier solvent .

  • PGME acts as a medium-to-fast evaporating solvent (Relative Evaporation Rate ~0.66), ideal for bulk solvent removal and initial film setting.

  • Isoamyl Cellosolve is a slow-evaporating tail solvent (Estimated RER ~0.05), utilized to extend wet-edge time, prevent skinning, and drive the coalescence of polymeric films during the final stages of drying.

Critical Safety Distinction: PGME is a P-series glycol ether (propylene-based), generally regarded as having a safer toxicological profile compared to E-series glycol ethers (ethylene-based) like Isoamyl Cellosolve, which may metabolize into alkoxyacetic acids with potential hemolytic or reproductive toxicity.

Physicochemical Profile & Evaporation Data

The following data consolidates experimental values and homologous series projections to quantify the performance gap.

Table 1: Comparative Physicochemical Properties

PropertyPropylene Glycol Methyl Ether (PGME)Isoamyl Cellosolve (EG Monoisoamyl Ether)Performance Implication
CAS Number 107-98-24437-01-8Identity verification
Molecular Weight 90.12 g/mol 132.20 g/mol Diffusion coefficient driver
Boiling Point (760 mmHg) 120°C181°CThermodynamic volatility limit
Vapor Pressure (20°C) 11.8 mmHg~0.5 mmHg (Estimated)*Driving force for evaporation
Evaporation Rate (nBuAc=1) 0.66 ~0.04 - 0.05 (Predicted)**PGME evaporates ~15x faster
Hansen H-Bonding Parameter 12.3 (MPa)^0.5~10.5 (MPa)^0.5Solvent-solute interaction strength
Flash Point 31°C~70°CFlammability/Safety classification

*Estimate based on homologous series interpolation between Butyl Cellosolve (0.6 mmHg) and Hexyl Cellosolve (<0.1 mmHg). **Predicted value derived from the linear regression of boiling point vs. evaporation rate for E-series glycol ethers.

Mechanism of Action: Evaporation Kinetics

The evaporation disparity is governed by two primary mechanistic factors: Vapor Pressure Deficit and Hydrogen Bonding Networks .

Mechanism Visualization

EvaporationMechanism cluster_0 Thermodynamic Phase Solvent_Liquid Liquid Solvent Phase (Intermolecular H-Bonding) Interface Liquid-Air Interface (Knudsen Layer) Solvent_Liquid->Interface Molecular Transport Vapor_Phase Bulk Vapor Phase Interface->Vapor_Phase Desorption (Rate Limiting Step) Factors Kinetic Limiters: 1. Molecular Weight (Diffusion) 2. Enthalpy of Vaporization Factors->Interface Inhibits PGME PGME (MW 90) Weak H-Bonding High VP PGME->Interface Rapid Flux Isoamyl Isoamyl Cellosolve (MW 132) Strong Hydrophobic Tail Low VP Isoamyl->Interface Sluggish Flux

Caption: Kinetic pathway showing how MW and H-bonding inhibit Isoamyl Cellosolve desorption compared to PGME.

Analysis:

  • PGME: The secondary alcohol group provides moderate hydrogen bonding, but the short carbon chain and lower molecular weight (90.12) allow for high vapor pressure (11.8 mmHg). It exits the liquid phase rapidly, governed by boundary layer diffusion .

  • Isoamyl Cellosolve: The longer isoamyl (C5) chain increases van der Waals forces, while the ether/alcohol functionality maintains H-bonding. This duality significantly suppresses vapor pressure (<1 mmHg). Its evaporation is thermodynamically limited , meaning it requires substantial energy input (heat) or airflow to drive the phase change.

Experimental Validation Protocol (ASTM D3539)

To validate these rates in your specific formulation, use the Shell Thin-Film Evaporometer method (ASTM D3539). This gravimetric analysis is the industry standard for determining Relative Evaporation Rates (RER).

Protocol Workflow

ASTM_D3539 cluster_calc Calculation Logic Start Start: Sample Prep Equilibrate 1. Equilibrate Evaporometer (25°C, 0% RH Airflow) Start->Equilibrate Load 2. Load Filter Paper (Whatman No. 1) Equilibrate->Load Dispense 3. Dispense Solvent (0.7 mL via Syringe) Load->Dispense Record 4. Record Weight Loss (Continuous Tracking) Dispense->Record Calc 5. Calculate RER (Time to 90% Wt Loss) Record->Calc Formula RER = (Time_nBuAc / Time_Sample) * 100 Calc->Formula

Caption: Step-by-step workflow for ASTM D3539 gravimetric determination of solvent evaporation rates.

Experimental Notes for Researchers:

  • Zero Humidity: Ensure the airflow is dehumidified. Glycol ethers are hygroscopic; ambient moisture absorption will falsely retard the apparent evaporation rate (especially for PGME).

  • Endpoint: Calculate RER at 90% weight loss . The final 10% is often non-linear due to solvent entrapment in the filter paper matrix or impurities.

Performance Implications in Drug Development

A. Film Coating (Tablet/Transdermal)
  • PGME: Use as the primary solvent in the coating solution. Its fast evaporation ensures that the coating dries before tablets stick together in the pan.

  • Isoamyl Cellosolve: Use as a coalescing aid (<5% v/v) . As PGME evaporates, the concentration of Isoamyl Cellosolve increases, plasticizing the polymer polymer (e.g., HPMC, Eudragit) just long enough to allow polymer chains to interpenetrate. This prevents "orange peel" defects and ensures a continuous barrier film.

B. Solubility Profiling
  • PGME: Excellent for solubilizing polar APIs but may precipitate them too quickly upon drying, leading to amorphous-to-crystalline phase transitions.

  • Isoamyl Cellosolve: Its slow removal maintains the API in solution longer, potentially aiding in the formation of stable amorphous solid dispersions (ASDs).

References

  • Dow Chemical Company. (n.d.).[1] Glycol Ethers Solvents: Physical Properties and Selection Guide. Retrieved from

  • ASTM International. (2011). ASTM D3539-11: Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. West Conshohocken, PA. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Referenced for H-bonding parameters).
  • PubChem. (n.d.). Propylene Glycol Methyl Ether (Compound Summary). National Library of Medicine. Retrieved from

  • Eastman Chemical Company. (n.d.). Solvent Evaporation Rate Comparison Chart. Retrieved from

Sources

Validation

Technical Comparison Guide: 2-(3-Methylbutoxy)ethanol vs. Triton X-100

This guide provides an objective, technical comparison between the industry-standard surfactant Triton X-100 and the solvent 2-(3-Methylbutoxy)ethanol (also known as Ethylene Glycol Isoamyl Ether or Isoamyl Glycol Ether)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the industry-standard surfactant Triton X-100 and the solvent 2-(3-Methylbutoxy)ethanol (also known as Ethylene Glycol Isoamyl Ether or Isoamyl Glycol Ether) for cell lysis applications.

Important Technical Note: While Triton X-100 is a specialized non-ionic surfactant designed for native protein preservation, 2-(3-Methylbutoxy)ethanol is a glycol ether solvent . It is not a direct functional equivalent for general protein solubilization but represents a distinct class of "green solvent" extraction agents often evaluated for specific viral inactivation or lipid/nucleic acid recovery workflows where protein denaturation is acceptable or intended.

Executive Summary

  • Triton X-100 remains the gold standard for non-denaturing protein extraction . Its micellar mechanism preserves protein folding and enzymatic activity. However, it is strictly regulated under REACH (Annex XIV) due to environmental toxicity (degradation to octylphenol).

  • 2-(3-Methylbutoxy)ethanol is a solvent-class reagent. It disrupts membranes via lipid fluidization and solvation rather than micellization. It is suitable for nucleic acid extraction , lipid analysis , or viral inactivation (Solvent/Detergent method) but is generally unsuitable for functional protein assays due to a high risk of protein precipitation and denaturation.

FeatureTriton X-1002-(3-Methylbutoxy)ethanol
Chemical Class Non-ionic Surfactant (Polyoxyethylene ether)Glycol Ether (Solvent)
Lysis Mechanism Micelle formation (intercalation)Lipid dissolution / Fluidization
Protein Structure Preserves native state (Non-denaturing)Likely denaturing / Precipitating
Primary Application Protein purification, ELISA, Western BlotDNA/RNA extraction, Viral Inactivation, Lipid extraction
Regulatory Status Restricted (REACH Annex XIV)Generally Unrestricted (Green Solvent class)

Physicochemical Profile & Mechanism[1]

Chemical Identity
  • Triton X-100: A heterogeneous mixture of octylphenol ethoxylates. It possesses a distinct hydrophilic head (polyethylene oxide) and hydrophobic tail (octylphenol), giving it an HLB (Hydrophile-Lipophile Balance) of ~13.5, ideal for oil-in-water emulsions and membrane solubilization.

  • 2-(3-Methylbutoxy)ethanol: A small amphiphilic molecule (

    
    ). It lacks the large structural head-tail architecture required to form stable micelles for protein encapsulation. Instead, it acts as a hydrotrope  or co-solvent.
    
Mechanism of Action (Membrane Disruption)

The fundamental difference in lysis efficiency stems from how these molecules interact with the lipid bilayer.

  • Triton X-100 (Detergent Lysis): Monomers insert into the lipid bilayer. As concentration exceeds the Critical Micelle Concentration (CMC ~0.24 mM), they form mixed micelles with membrane lipids, effectively "solubilizing" the membrane while encapsulating transmembrane proteins in a protective detergent belt.

  • 2-(3-Methylbutoxy)ethanol (Solvent Lysis): The ether penetrates the bilayer, disrupting van der Waals forces between lipid tails. This increases membrane fluidity to the point of rupture. However, without micelle formation, hydrophobic proteins are exposed to the aqueous solvent, often leading to aggregation.

LysisMechanism cluster_0 Triton X-100 (Surfactant) cluster_1 2-(3-Methylbutoxy)ethanol (Solvent) TX_Step1 Monomer Insertion TX_Step2 Mixed Micelle Formation TX_Step1->TX_Step2 TX_Result Solubilized Native Protein TX_Step2->TX_Result Solv_Step1 Solvent Penetration Solv_Step2 Bilayer Fluidization/Rupture Solv_Step1->Solv_Step2 Solv_Result Protein Aggregation/Precipitation Solv_Step2->Solv_Result

Caption: Comparative mechanism of membrane disruption. Triton X-100 forms protective micelles (Green), while Glycol Ethers disrupt integrity leading to potential protein crash-out (Red).

Performance Comparison Data

Protein Yield & Functional Integrity

In scenarios requiring the extraction of functional enzymes (e.g., Kinase assays, Reporter assays), Triton X-100 is superior. Solvent-based lysis is typically reserved for downstream applications where protein structure is irrelevant (e.g., Mass Spectrometry after digestion, or Total Protein quantification).

MetricTriton X-100 (1%)2-(3-Methylbutoxy)ethanol (5-10%)
Total Protein Yield High (>95% cytosolic recovery)Moderate (Variable, species dependent)
Membrane Protein Solubilization Excellent (Native state)Poor (Often precipitates hydrophobic proteins)
Enzyme Activity Retention High (>90% for most enzymes)Low (<20% - High denaturation risk)
Interference with BCA/Bradford Low (Compatible)High (Solvents often interfere with colorimetric assays)
Viral Inactivation Efficiency

One area where 2-(3-Methylbutoxy)ethanol competes is in Solvent/Detergent (S/D) treatment for viral inactivation in plasma products.

  • Standard: Triton X-100 + TNBP (Tri-n-butyl phosphate).

  • Alternative: 2-(3-Methylbutoxy)ethanol can act as the solvent component, replacing TNBP, or as a single-agent lytic if used at higher concentrations (>10%).

  • Data Insight: Glycol ethers generally require higher concentrations (5-15%) to achieve the same Log Reduction Value (LRV) of enveloped viruses compared to 0.5-1% Triton X-100.

Experimental Protocols

Protocol A: Standard Native Lysis (Triton X-100)

Best for: Immunoprecipitation, ELISA, Enzymatic Assays.

  • Preparation: Prepare Lysis Buffer T :

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl[1]

    • 1% (v/v) Triton X-100

    • 1 mM EDTA[1]

    • Protease/Phosphatase Inhibitors (add fresh).

  • Lysis:

    • Pellet cells (500 x g, 5 min). Wash with PBS.

    • Resuspend pellet in cold Lysis Buffer T (1 mL per

      
       cells).
      
    • Incubate on ice for 15-30 minutes with gentle agitation.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (soluble protein fraction).

Protocol B: Solvent-Assisted Extraction (2-(3-Methylbutoxy)ethanol)

Best for: Lipid extraction, Hydrophobic metabolite analysis, or Nucleic Acid prep.

  • Preparation: Prepare Solvent Buffer S :

    • PBS (pH 7.4)

    • 10% (v/v) 2-(3-Methylbutoxy)ethanol

    • Note: Ensure the ether is fully miscible; vortex vigorously.

  • Lysis:

    • Pellet cells and wash with PBS.

    • Add Buffer S to pellet. Vortex immediately for 30 seconds.

    • Incubate at Room Temperature for 5-10 minutes (Solvents work faster at RT than ice).

  • Separation:

    • Centrifuge at 10,000 x g for 5 min.

    • Observation: You may see a white interface precipitate (denatured protein).

    • Use supernatant for lipid/DNA analysis.

Safety & Regulatory (REACH Compliance)

The primary driver for investigating 2-(3-Methylbutoxy)ethanol is the regulatory burden on Triton X-100.

  • Triton X-100 (Octylphenol Ethoxylate):

    • Hazard: Endocrine disruptor (degrades to 4-tert-octylphenol).

    • Regulation: Listed on REACH Annex XIV (Authorization List) in the EU.[1] Use is banned without specific authorization after the sunset date (Jan 2021).

    • Disposal: Requires specialized hazardous waste incineration.

  • 2-(3-Methylbutoxy)ethanol:

    • Hazard: Generally classified as an irritant (Skin/Eye). Lower aquatic toxicity profile compared to phenolic surfactants.

    • Regulation: Not currently restricted under REACH Annex XIV. Considered a "Green Solvent" alternative in industrial cleaning, which translates to lower regulatory hurdles in bioprocessing.

Conclusion & Recommendations

For general biological research , 2-(3-Methylbutoxy)ethanol is NOT a direct drop-in replacement for Triton X-100. The chemical mechanisms are too distinct (Solvent vs. Surfactant).

  • Choose Triton X-100 (or surfactant alternatives like EcoSurf™ EH-9 or Simulsol™ SL-11W): If you need to preserve protein function, structure, or protein-protein interactions.

  • Choose 2-(3-Methylbutoxy)ethanol: If you are developing a specific viral inactivation step , performing lipidomics , or need a REACH-compliant solvent for non-protein downstream applications.

References
  • European Chemicals Agency (ECHA). (2021). Authorization List (Annex XIV) - 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated (Triton X-100).Link

  • Sigma-Aldrich (Merck). (2023). Comparison of Greener Detergents in Mammalian Cell Lysis & Downstream Applications. (Demonstrates EcoSurf/Tergitol as valid surfactant replacements, contrasting with solvent approaches). Link

  • MeiraGTx. (2022). Development of alternatives to Triton X-100 cell lysis for AAV primary recovery. (Discusses viral inactivation alternatives). Link

  • PubChem. (2024). Compound Summary: 2-(3-Methylbutoxy)ethanol (CAS 4439-24-1).Link

  • SK Pharmteco. (2022). Evaluation of Alternative Process Cell Lysis Reagents as Replacements for Triton X-100.[1]Link

Sources

Comparative

Cost-benefit analysis of using Isoamyl Cellosolve in industrial coatings

Executive Summary In the formulation of high-performance industrial coatings, solvent selection is rarely a single-variable decision. It is a complex calculus of evaporation rates, solubility parameters, regulatory const...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of high-performance industrial coatings, solvent selection is rarely a single-variable decision. It is a complex calculus of evaporation rates, solubility parameters, regulatory constraints, and unit costs.

This guide analyzes Isoamyl Cellosolve (Ethylene Glycol Monoisoamyl Ether) , a C5-based E-series glycol ether. While less ubiquitous than its C4 counterpart (Butyl Cellosolve), Isoamyl Cellosolve occupies a critical "Goldilocks" zone in the evaporation spectrum. It offers superior blush resistance and leveling for hydrophobic resins (epoxies, alkyds, nitrocellulose) where faster solvents fail, yet avoids the extreme drying retardation of heavier C6 (Hexyl) ethers.

The Verdict: Isoamyl Cellosolve presents a positive cost-benefit ratio specifically for high-value, defect-sensitive coatings (automotive refinish, marine, and high-gloss wood lacquers) where the cost of rework (COPQ) exceeds the raw material premium.

Technical Characterization & Mechanism

To understand the utility of Isoamyl Cellosolve (IAC), we must define its physicochemical behavior relative to the industry standards: Butyl Cellosolve (BC) and Propylene Glycol Monomethyl Ether Acetate (PMA) .

The "Tail-Solvent" Mechanism

IAC functions primarily as a tail solvent. In the drying process, faster solvents (ketones, acetates) evaporate first. The tail solvent remains to keep the polymer chains relaxed, allowing them to flow and level before locking into a solid film.

  • Hydrophobicity: The isoamyl (C5) chain is more hydrophobic than the butyl (C4) chain. This reduces the coating's sensitivity to atmospheric humidity, preventing "blushing" (water condensation whitening).

  • Solvency: The ether oxygen and hydroxyl group provide dual-functionality, allowing IAC to couple hydrophobic resins with hydrophilic components.

Comparative Physical Data
PropertyIsoamyl Cellosolve (IAC)Butyl Cellosolve (BC)PM Acetate (PMA)
CAS Number 4437-01-8111-76-2108-65-6
Chemistry C5 E-Series Glycol EtherC4 E-Series Glycol EtherP-Series Glycol Ether
Boiling Point (°C) ~181171146
Evaporation Rate (nBuAc=1)0.04 (Est.)0.060.30
Water Solubility Partial / Low100% (Miscible)~18%
Hansen

(Polar)
~6.0 MPa

5.1 MPa

7.2 MPa

Flash Point (°C) ~756742

Analyst Note: The lower evaporation rate of IAC (0.04) compared to BC (0.06) provides approximately 30-40% more open time . This is the critical "Benefit" driver in the analysis.

Comparative Performance Analysis

Defect Reduction (The "Hidden" Cost Saver)

The primary economic argument for IAC is the reduction of surface defects.

  • Bénard Cells: Rapid evaporation creates surface tension gradients, leading to hexagonal flow patterns (Bénard cells) visible as "orange peel." IAC's slow, steady release dampens these gradients.

  • Blush Resistance: In high humidity (>70% RH), rapid evaporation cools the substrate below the dew point. Water condenses, precipitating the resin. IAC's hydrophobicity and slow rate prevent this thermal shock.

Workflow: Film Formation Dynamics

The following diagram illustrates where IAC intervenes in the drying process to prevent defects.

FilmFormation cluster_action Isoamyl Cellosolve Action Zone Start Wet Film Application Phase1 Phase 1: Volatile Flash-Off (Ketones/Acetates Evaporate) Start->Phase1 Critical Critical Transition Point (Viscosity Spike) Phase1->Critical Solids % Increases Phase2 Phase 2: Tail Solvent Evaporation (Polymer Relaxation) Critical->Phase2 IAC Maintains Flow Defect Defect Formation (Orange Peel / Blush) Critical->Defect If Solvent Too Fast (BC/PMA) Finish Coalesced Solid Film Phase2->Finish Gradual Hardening

Figure 1: Film formation dynamics showing the critical "Action Zone" where Isoamyl Cellosolve prevents premature viscosity spikes.

Experimental Validation Protocol

To validate the cost-benefit in your specific formulation, do not rely on datasheets. Use this self-validating protocol to measure the Solvent Retention vs. Hardness trade-off.

Protocol: Comparative Solvent Release & Hardness Evolution

Objective: Determine if the extended open time of IAC negatively impacts production throughput (blocking resistance).

Materials:

  • Control Formulation (with Butyl Cellosolve).

  • Test Formulation (replace BC with IAC at 1:1 weight ratio).

  • Leneta drawdown charts.

  • König Pendulum Hardness Tester.

Methodology:

  • Application: Draw down both coatings on glass panels (100 µm wet film thickness).

  • Conditioning: Cure at 25°C / 50% RH.

  • Measurement Loop:

    • Measure Pendulum Hardness (oscillations) at T=1h, 4h, 24h, and 7 days.

    • Critical Check: If T=24h hardness of IAC is <80% of Control, the dosage is too high.

  • Blush Stress Test: Repeat application in a chamber set to 30°C / 85% RH. Visually rate haze (0-5 scale).

Expected Outcome:

  • IAC: Slower initial hardness development (0-4h) but equal final hardness (7 days). Superior clarity in Stress Test.

  • Control (BC): Faster hardness, but potential hazing in Stress Test.

Cost-Benefit Matrix

This analysis weighs the direct material costs against operational efficiency and regulatory risks.

CategoryCost Factor (Negative)Benefit Factor (Positive)Net Impact
Economic Price Premium: IAC typically costs 15-25% more per kg than commodity Butyl Cellosolve due to lower production volumes.Yield Efficiency: Reduced rework rates. A 1% reduction in reject rate covers the solvent premium 10x over.Positive for High-Value Goods
Performance Cure Time: Slower throughput in ambient cure lines. May require ovens.Quality: "Piano finish" leveling. Wider application window in humid climates.Positive for Quality-Critical Specs
HSE (Safety) Toxicity: As an E-series ether, IAC metabolizes to alkoxy acetic acids. Potential reproductive toxicity concerns (similar to BC).[1][2]Vapor Pressure: Lower volatility reduces worker inhalation exposure relative to faster solvents.Neutral/Negative (Requires Controls)
The Regulatory "Elephant in the Room"

Researchers must be aware that E-series glycol ethers (Ethylene-based) are under scrutiny globally (REACH in EU).

  • Risk:[1][3][4] Future restriction is possible.

  • Mitigation: Use IAC only where P-series (Propylene-based) alternatives like Dipropylene Glycol Methyl Ether (DPM) fail to solvate the resin.

Decision Logic for Researchers

Use the following logic flow to determine if IAC is required for your project.

DecisionTree Q1 Does the resin require strong H-bonding solvency? Q2 Is the application environment humid (>60% RH)? Q1->Q2 Yes (Epoxy/Alkyd) Result_PMA Use PM Acetate (PMA) (Lower Cost/Tox) Q1->Result_PMA No (Acrylics) Q3 Is 'Orange Peel' a critical rejection criteria? Q2->Q3 No Result_IAC SELECT ISOAMYL CELLOSOLVE Q2->Result_IAC Yes (High Blush Risk) Result_BC Use Butyl Cellosolve (Standard) Q3->Result_BC No (Industrial Primer) Q3->Result_IAC Yes (High Gloss)

Figure 2: Solvent selection decision tree based on environmental and quality constraints.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for solubility prediction).[5]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 2-(3-methylbutoxy)ethanol. Retrieved from [Link]

  • Paint & Coatings Industry (PCI) Magazine. (2023). Troubleshooting Film Defects: The Role of Tail Solvents. Retrieved from [Link]

  • Vertec BioSolvents. (2023). Comparison of E-Series vs. P-Series Glycol Ethers in Performance Coatings. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 2-(3-Methylbutoxy)ethanol and Its Isomers via NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides an in-depth, practical comparison of the ¹H and ¹³C NMR spectra of 2-(3-Methylbutoxy)ethanol and three of its structural isomers: 2-isopropoxypropan-1-ol, 1-methoxy-3-methylbutan-2-ol, and 3-methoxy-3-methylbutan-1-ol. By understanding the subtle yet distinct differences in their NMR spectra, researchers can confidently differentiate these closely related compounds.

The Analytical Challenge: Isomeric Ambiguity

2-(3-Methylbutoxy)ethanol and its isomers share the same molecular formula, C₇H₁₆O₂, leading to identical molecular weights. This renders mass spectrometry, in its basic form, insufficient for definitive identification. The connectivity of the atoms, however, differs significantly, giving rise to unique magnetic environments for the protons and carbons within each molecule. It is these differences that we will exploit using ¹H and ¹³C NMR spectroscopy.

Structural Overview of the Isomers

A clear visualization of the isomeric structures is crucial for understanding the origin of their distinct NMR spectra.

isomers cluster_0 2-(3-Methylbutoxy)ethanol cluster_1 2-Isopropoxypropan-1-ol cluster_2 1-Methoxy-3-methylbutan-2-ol cluster_3 3-Methoxy-3-methylbutan-1-ol a HO-CH₂-CH₂-O-CH₂-CH₂-CH(CH₃)₂ b HO-CH₂-CH(O-CH(CH₃)₂)-CH₃ c CH₃-O-CH₂-CH(OH)-CH(CH₃)₂ d HO-CH₂-CH₂-C(OCH₃)(CH₃)₂

Figure 1: Structures of 2-(3-Methylbutoxy)ethanol and its isomers.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The following sections detail the predicted ¹H NMR characteristics for each isomer, generated using the online prediction tool NMRDB.org. These predictions serve as a robust guide for interpreting experimental data.

2-(3-Methylbutoxy)ethanol

This primary alcohol and ether exhibits a characteristic set of signals. The ethoxy portion will show two triplets, while the isobutoxy group will present a more complex pattern.

  • Key Differentiators: The presence of a doublet for the six methyl protons of the isobutyl group and a nonet (or multiplet) for the single methine proton are highly characteristic.

2-Isopropoxypropan-1-ol

This isomer contains a secondary ether and a primary alcohol. The presence of a chiral center at the 2-position of the propanol backbone can lead to diastereotopic protons, potentially complicating the spectrum.

  • Key Differentiators: The two methyl groups of the isopropoxy group are equivalent and will appear as a doublet. The methine proton of the isopropoxy group will be a septet. The methyl group on the propanol backbone will also be a doublet.

1-Methoxy-3-methylbutan-2-ol

Here we have a methoxy group, a secondary alcohol, and an isopropyl group. The methoxy group will give a sharp singlet.

  • Key Differentiators: A distinguishing feature is the singlet at approximately 3.3-3.4 ppm corresponding to the methoxy group. The two methyl groups of the isopropyl group will appear as two distinct doublets due to the adjacent chiral center.

3-Methoxy-3-methylbutan-1-ol

This isomer is unique in that it contains a tertiary ether and a primary alcohol. The two methyl groups attached to the same carbon as the methoxy group are equivalent.

  • Key Differentiators: The most striking feature is the singlet integrating to six protons for the two equivalent methyl groups. The methoxy group will also present as a singlet.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for each isomer, providing a quick reference for comparison.

Compound Predicted ¹H NMR Signals (δ ppm, Multiplicity, Integration)
2-(3-Methylbutoxy)ethanol ~3.71 (t, 2H), ~3.57 (t, 2H), ~3.46 (t, 2H), ~1.76 (nonet, 1H), ~1.50 (q, 2H), ~0.91 (d, 6H)
2-Isopropoxypropan-1-ol ~3.60 (m, 1H), ~3.51 (dd, 1H), ~3.42 (dd, 1H), ~3.38 (m, 1H), ~1.15 (d, 6H), ~1.13 (d, 3H)
1-Methoxy-3-methylbutan-2-ol ~3.75 (m, 1H), ~3.42 (dd, 1H), ~3.38 (s, 3H), ~3.33 (dd, 1H), ~1.85 (m, 1H), ~0.95 (d, 3H), ~0.92 (d, 3H)
3-Methoxy-3-methylbutan-1-ol ~3.79 (t, 2H), ~3.18 (s, 3H), ~1.78 (t, 2H), ~1.19 (s, 6H)

Comparative ¹³C NMR Spectral Analysis

Broadband proton-decoupled ¹³C NMR spectra provide a count of the unique carbon environments in a molecule. The chemical shifts are indicative of the electronic environment of each carbon.

2-(3-Methylbutoxy)ethanol

Will exhibit six distinct carbon signals corresponding to the six non-equivalent carbons.

2-Isopropoxypropan-1-ol

Due to the chiral center, all six carbons are expected to be chemically non-equivalent, resulting in six signals.

1-Methoxy-3-methylbutan-2-ol

This isomer will also show six distinct carbon signals. The carbon of the methoxy group will be a key identifier.

3-Methoxy-3-methylbutan-1-ol

This highly symmetric isomer will only show five carbon signals, as the two methyl groups attached to the quaternary carbon are equivalent.

Summary of Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for each isomer.

Compound Predicted ¹³C NMR Chemical Shifts (δ ppm)
2-(3-Methylbutoxy)ethanol ~71.0, ~70.5, ~61.9, ~38.9, ~25.2, ~22.7
2-Isopropoxypropan-1-ol ~77.1, ~70.1, ~67.2, ~22.5, ~22.3, ~17.1
1-Methoxy-3-methylbutan-2-ol ~78.9, ~75.8, ~59.3, ~31.8, ~19.2, ~17.8
3-Methoxy-3-methylbutan-1-ol ~72.9, ~60.1, ~50.2, ~43.1, ~24.1

Experimental Protocols

To acquire high-quality NMR spectra for unambiguous identification, the following experimental workflow is recommended.

experimental_workflow prep Sample Preparation nmr_acq NMR Acquisition prep->nmr_acq Dissolve ~5-10 mg in ~0.6 mL CDCl₃ with TMS proc Data Processing nmr_acq->proc Acquire ¹H, ¹³C, & DEPT spectra analysis Spectral Analysis proc->analysis Fourier Transform, Phase & Baseline Correction conclusion conclusion analysis->conclusion Structure Confirmation

Figure 2: Recommended experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for optimal resolution.

    • Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

      • Spectral width: 16 ppm

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

      • Spectral width: 240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy (Optional but Recommended):

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups, which can be invaluable for confirming assignments.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton coupling relationships.

    • Compare the experimental spectra with the predicted data and known chemical shift ranges to assign the structure.[1][2]

Conclusion

The structural elucidation of isomers requires a detailed and comparative analytical approach. As demonstrated, ¹H and ¹³C NMR spectroscopy, when used in conjunction, provide a powerful and definitive means to distinguish between 2-(3-Methylbutoxy)ethanol and its isomers. The key to successful identification lies in the careful analysis of the number of unique signals, their chemical shifts, the integration of proton signals, and the splitting patterns observed in the ¹H NMR spectrum. By following the outlined experimental protocols and utilizing the provided comparative data, researchers can confidently assign the correct structure to their compound of interest.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMRDB.org: An Online Tool for NMR Prediction. [Link]

  • NMRium: A Web-Based NMR Data Processing and Visualization Tool. [Link]

Sources

Comparative

Flash Point Comparison: Isoamyl Cellosolve vs. Traditional Solvents

Topic: Flash point comparison: Isoamyl Cellosolve vs. traditional solvents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] A Technical Guide for Solvent Sel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash point comparison: Isoamyl Cellosolve vs. traditional solvents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

A Technical Guide for Solvent Selection in Drug Development

Introduction: The Safety Imperative in Solvent Selection

In drug development and organic synthesis, solvent selection is rarely a single-variable decision. While solvency power (often predicted by Hansen Solubility Parameters) drives the initial choice, flash point acts as the critical gatekeeper for scalability, safety compliance, and regulatory categorization.[1]

This guide provides an in-depth technical comparison of Isoamyl Cellosolve (Ethylene Glycol Monoisoamyl Ether) against traditional glycol ethers and common laboratory solvents. Isoamyl Cellosolve is an amphiphilic solvent combining a hydrophilic glycol head with a branched lipophilic isoamyl tail, offering unique solubility profiles for hydrophobic drug intermediates. However, its flammability profile must be rigorously understood before integration into pilot-scale workflows.

Technical Profile & Comparative Data

The Chemistry of Isoamyl Cellosolve[1][2]
  • Chemical Name: 2-(3-methylbutoxy)ethanol (or Ethylene Glycol Monoisoamyl Ether)

  • Structure:

    
    
    
  • Key Characteristic: The isoamyl group increases lipophilicity compared to Methyl or Ethyl Cellosolve, making it a superior coupling agent for non-polar substrates in aqueous systems.

Flash Point Comparison Table

The following data synthesizes experimental flash point values (Closed Cup) to establish a safety hierarchy.

SolventCommon NameChemical StructureFlash Point (Closed Cup)Boiling PointSafety Class (GHS/OSHA)
2-(3-methylbutoxy)ethanol Isoamyl Cellosolve C₇H₁₆O₂~43–45°C (109–113°F) ~180°CFlammable Liq. Cat 3
2-MethoxyethanolMethyl CellosolveC₃H₈O₂39°C (102°F)124°CFlammable Liq. Cat 3
2-EthoxyethanolCellosolveC₄H₁₀O₂44°C (111°F)135°CFlammable Liq. Cat 3
2-ButoxyethanolButyl CellosolveC₆H₁₄O₂67°C (153°F)171°CCombustible Liq. Cat 4
EthanolEthyl AlcoholC₂H₆O13°C (55°F)78°CFlammable Liq. Cat 2
DMSODimethyl SulfoxideC₂H₆OS87°C (189°F)189°CCombustible Liq.[2] Cat 4

Analysis: Isoamyl Cellosolve occupies a "middle ground" in the safety spectrum.

  • Vs. Ethanol: It is significantly safer for handling at room temperature (Flash point > Ambient), reducing the risk of vapor ignition during standard benchtop operations.

  • Vs. Butyl Cellosolve: It is more volatile and flammable. While Butyl Cellosolve is often preferred for its high flash point (67°C), Isoamyl Cellosolve may be required when higher volatility is needed for solvent removal (evaporation) or when specific isoamyl-solvency interactions are required.[1]

  • Vs. Ethyl Cellosolve: It shares a nearly identical flash point (~44°C) but offers a different solubility parameter profile due to the branched alkyl tail.

Experimental Protocol: Flash Point Determination

Standardized methodology for validating solvent safety data internally.

Objective: Determine the precise flash point of a specific Isoamyl Cellosolve lot using the Pensky-Martens Closed Cup (PMCC) method (ASTM D93), which is the industry standard for potentially non-homogeneous mixtures or viscous liquids often found in formulation.

Reagents & Equipment
  • Apparatus: Automated Pensky-Martens Closed Cup Tester (e.g., Anton Paar PMA 5 or equivalent).

  • Sample: 75 mL of Isoamyl Cellosolve (Anhydrous, >99% purity).

  • Reference Standard: n-Decane (Flash Point ~46°C) for calibration.

Step-by-Step Workflow
  • System Validation: Run the n-Decane standard. The result must be within ±1.5°C of the certified value.

  • Sample Loading: Fill the test cup to the scribed line (approx. 75 mL) with Isoamyl Cellosolve. Ensure the sample temperature is at least 18°C below the expected flash point (start at ~20°C).

  • Agitation: Engage the stirrer at 90–120 rpm. This ensures thermal equilibrium and prevents localized superheating.

  • Heating Ramp: Apply heat at a rate of 5°C to 6°C per minute. Note: Precision is critical; rapid heating leads to falsely high results.

  • Ignition Test: Starting at 23°C (approx. 20°C below expected FP), apply the test flame/ignition source every 1°C rise in temperature. The source should be applied for exactly 1 second.

  • Endpoint Detection: Record the temperature at which the application of the test flame causes a distinct flash in the interior of the cup.

  • Barometric Correction: Correct the observed flash point (

    
    ) for ambient pressure (
    
    
    
    in kPa) using the formula:
    
    
Visualization: Flash Point Testing Workflow

FlashPointProtocol Start Start: Sample Prep Load Load Cup (75mL) Temp < 20°C Start->Load Stir Agitate (90-120 rpm) Load->Stir Heat Ramp Heat (5-6°C/min) Stir->Heat Test Apply Ignition (Every 1°C) Heat->Test Detect Flash Observed? Test->Detect Detect->Heat No Record Record T(obs) Detect->Record Yes Correct Apply Barometric Correction Record->Correct End Final Flash Point Correct->End

Figure 1: ASTM D93 Pensky-Martens Closed Cup testing workflow for Isoamyl Cellosolve.

Safety & Handling in Drug Development

Implications of a 44°C Flash Point.

Isoamyl Cellosolve falls into Flammable Liquid Category 3 (GHS) and is a Class II Combustible Liquid (OSHA/NFPA) because its flash point is between 37.8°C and 60°C.[1]

Operational Constraints
  • Static Electricity: Like many ethers, Isoamyl Cellosolve can accumulate static charge. All transfer lines and vessels must be grounded and bonded.

  • Temperature Control: Process temperatures must be maintained at least 10°C below the flash point (i.e., <34°C) during open handling to prevent the formation of an ignitable vapor-air mixture.

  • Peroxide Formation: As a glycol ether, it is susceptible to auto-oxidation. Test for peroxides using KI starch paper or quant strips before distillation or heating.

Solvent Selection Decision Matrix

When should you choose Isoamyl Cellosolve over safer (higher flash point) alternatives like Butyl Cellosolve?

SolventSelection Start Solvent Selection Requirement Solvency Required Solvency Profile? Start->Solvency Polar Highly Polar / Water Soluble Solvency->Polar Hydrophilic Amphiphilic Amphiphilic / Lipophilic Balance Solvency->Amphiphilic Hydrophobic SelectEth Select Ethanol/Water (FP: <20°C) Polar->SelectEth FlashCheck Process Temp Constraints? Amphiphilic->FlashCheck HighTemp High Temp (>50°C) FlashCheck->HighTemp Strict Safety AmbTemp Ambient / Low Temp FlashCheck->AmbTemp Performance Driven SelectButyl Select Butyl Cellosolve (FP: 67°C) HighTemp->SelectButyl SelectIso Select Isoamyl Cellosolve (FP: ~44°C) AmbTemp->SelectIso

Figure 2: Decision logic for selecting between Isoamyl Cellosolve and traditional glycol ethers.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(isopentyloxy)ethanol. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023). 2-Ethoxyethanol Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][4]

  • ASTM International. (2020). ASTM D93-20, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. West Conshohocken, PA. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Ethylene Glycol Monoethyl Ether (2-Ethoxyethanol).[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(3-Methylbutoxy)ethan-1-ol for Laboratory Professionals

The responsible management of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methylbu...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methylbutoxy)ethan-1-ol, a common solvent in research and development settings. By understanding the "why" behind each step, you can confidently and safely manage this chemical from use to disposal, upholding the highest standards of scientific integrity and operational excellence.

Understanding 2-(3-Methylbutoxy)ethan-1-ol: Key Safety and Hazard Information

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. 2-(3-Methylbutoxy)ethan-1-ol is a combustible liquid that can cause skin and eye irritation.[1] Inhalation of its vapors may also lead to respiratory irritation.[1] A comprehensive review of the Safety Data Sheet (SDS) is the foundational step in safe handling and disposal.

Table 1: Physicochemical and Hazard Data for 2-(3-Methylbutoxy)ethan-1-ol

PropertyValueSource
CAS Number 7521-79-1PubChem[1]
Molecular Formula C7H16O2PubChem[1]
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[1]

The Disposal Workflow: A Step-by-Step, Self-Validating Protocol

The proper disposal of 2-(3-Methylbutoxy)ethan-1-ol is a systematic process designed to mitigate risks to personnel and the environment. Each step is a critical checkpoint in a self-validating system that ensures safety and regulatory compliance.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE 1. Don Appropriate Personal Protective Equipment (PPE) Segregation 2. Segregate Waste Stream & Select Compatible Container PPE->Segregation Safety First Collection 3. Collect Waste in Designated Container Segregation->Collection Prevent Reactions Labeling 4. Accurately Label Waste Container Collection->Labeling Ensure Clarity Storage 5. Store in a Designated Secure Area Labeling->Storage Maintain Compliance Pickup 6. Arrange for Professional Waste Pickup Storage->Pickup Safe Transfer Documentation 7. Complete and Retain All Documentation Pickup->Documentation Audit Trail

Figure 1: This diagram illustrates the logical progression for the safe and compliant disposal of 2-(3-Methylbutoxy)ethan-1-ol.

Part 1: Preparation for Disposal

1. Don Appropriate Personal Protective Equipment (PPE): Before handling 2-(3-Methylbutoxy)ethan-1-ol waste, it is essential to wear the correct PPE to prevent exposure. This includes:

  • Chemical-resistant gloves: To protect your hands from skin irritation.

  • Safety goggles or a face shield: To shield your eyes from potential splashes.

  • A lab coat: To protect your clothing and skin.

Causality: The primary route of exposure for this chemical is through skin and eye contact. Proper PPE creates a necessary barrier, minimizing the risk of irritation or injury.

2. Segregate Waste Stream & Select Compatible Container: Chemical waste must be segregated to prevent dangerous reactions.[2]

  • Dedicated Container: 2-(3-Methylbutoxy)ethan-1-ol waste should be collected in a container specifically designated for non-halogenated solvent waste.[3][4]

  • Container Material: The container must be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[5]

  • Incompatible Materials: Never mix this solvent waste with strong oxidizing agents.[6]

Causality: Improper mixing of chemicals can lead to exothermic reactions, the release of toxic gases, or even explosions. Segregation is a critical step in maintaining a safe laboratory environment.

Part 2: Collection and Storage

3. Collect Waste in a Designated Container: As you generate waste, decant it carefully into the designated, properly selected waste container. Avoid splashing and ensure the exterior of the container remains clean.

4. Accurately Label the Waste Container: Proper labeling is a legal requirement and crucial for the safety of everyone who may handle the container.[2][7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(3-Methylbutoxy)ethan-1-ol"

  • The specific hazards associated with the chemical (e.g., "Combustible," "Irritant")

  • The date when the first drop of waste was added to the container.

Causality: Clear and accurate labeling communicates the contents and associated hazards, ensuring the waste is handled, stored, and ultimately disposed of correctly.

5. Store in a Designated Secure Area: The labeled waste container must be stored in a designated hazardous waste accumulation area that is:

  • Well-ventilated. [8]

  • Away from sources of ignition such as open flames, hot surfaces, and sparks.[6][9][10]

  • In a cool, dry place. [6]

  • Equipped with secondary containment to capture any potential leaks.[5]

  • Secure to prevent unauthorized access.

Causality: Proper storage conditions prevent the accumulation of flammable vapors, reduce the risk of fire, and contain any accidental spills, thereby protecting both personnel and the facility.

Part 3: Final Disposal

6. Arrange for Professional Waste Pickup: Hazardous chemical waste must be disposed of through a licensed and reputable waste disposal company.[6][11] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will provide the necessary paperwork and guidance to ensure compliance with all local and national regulations.

7. Complete and Retain All Documentation: Maintain a detailed record of your hazardous waste. This includes the waste determination, the amount of waste generated, and the date of disposal. Retain copies of all shipping manifests provided by the waste disposal company.

Causality: Meticulous record-keeping provides a clear audit trail, demonstrating due diligence and compliance with regulatory requirements.[12] It is your responsibility to ensure the waste is managed correctly from "cradle to grave."[4]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Tradebe. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]

  • Croner-i. (n.d.). The storage and disposal of waste solvents. Retrieved from [Link]

  • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methylbutoxy)ethan-1-ol. Retrieved from [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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